C13H8N4Se
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C13H7N4Se |
|---|---|
Molecular Weight |
298.19 g/mol |
InChI |
InChI=1S/C13H7N4Se/c14-6-10(7-15)12(11(8-16)13(17)18)9-4-2-1-3-5-9/h1-5,11,17H |
InChI Key |
NMWNOBRFJQQEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)C(C#N)C(=N)[Se] |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Chemical Structure of C13H8N4Se: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of novel organoselenium compounds, using the hypothetical molecular formula C13H8N4Se as a case study. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.
Introduction to Organoselenium Compounds
Organoselenium compounds, characterized by a carbon-selenium bond, are a class of molecules with significant interest in medicinal chemistry and materials science.[1][2] Selenium's unique properties, being a trace element essential for various biological functions, contribute to the diverse pharmacological activities of these compounds, including antioxidant, anticancer, and antimicrobial effects.[3][4] The structural elucidation of novel organoselenium compounds is a critical step in understanding their chemical reactivity, biological activity, and potential therapeutic applications.
This guide will walk through a systematic approach to determine the chemical structure of a newly synthesized compound with the molecular formula this compound. The process involves a combination of spectroscopic and analytical techniques to piece together the molecular framework.
Proposed Core Structure and Isomerism
Given the molecular formula this compound, a plausible core structure could involve a fused heterocyclic system, a common motif in pharmacologically active molecules. A potential scaffold is a selenadiazole ring fused with a carbazole or a similar aromatic system. The high degree of unsaturation (Degrees of Unsaturation = 11) suggests a predominantly aromatic structure. For the purpose of this guide, we will consider the hypothetical structure of 1H-phenanthro[9,10-c][1][3][5]selenadiazole .
Experimental Protocols for Structural Elucidation
A multi-technique approach is essential for unambiguous structure determination.[6][7] The following experimental protocols are fundamental to this process.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the elemental composition and fragmentation pattern.
Methodology:
-
High-Resolution Mass Spectrometry (HRMS): The sample is introduced into a mass spectrometer (e.g., Orbitrap or TOF) via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The instrument is calibrated using a known standard. The exact mass of the molecular ion [M+H]⁺ is measured.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed to provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.[8]
Methodology:
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: A standard proton NMR experiment is performed on a 400 MHz or higher field spectrometer. Chemical shifts, integration, and coupling constants are analyzed.
-
¹³C NMR: A proton-decoupled carbon-13 NMR experiment is conducted to identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing connectivity between different fragments.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.
Methodology:
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are refined to obtain the final crystal structure.
Data Presentation and Interpretation
The data obtained from the aforementioned experiments must be systematically analyzed and presented.
Table 1: Hypothetical Spectroscopic Data for this compound
| Technique | Parameter | Observed Value | Interpretation |
| HRMS (ESI+) | [M+H]⁺ | 297.0042 | Confirms the molecular formula this compound (Calculated: 297.0045) |
| ¹H NMR | Chemical Shift (δ) | 8.5-9.5 ppm | Aromatic protons in a condensed ring system |
| Integration | 8H | Eight protons in the molecule | |
| Coupling | Multiplets | Complex spin-spin coupling typical of fused aromatic rings | |
| ¹³C NMR | Chemical Shift (δ) | 110-160 ppm | Aromatic and heteroaromatic carbons |
| Number of Signals | 7 | Suggests molecular symmetry | |
| ⁷⁷Se NMR | Chemical Shift (δ) | ~1500 ppm | Characteristic of a selenadiazole ring |
Visualization of Workflows and Pathways
Visual diagrams are crucial for representing the logical flow of experiments and potential biological interactions.
Experimental Workflow for Structure Elucidation
Caption: Workflow for the structural elucidation of this compound.
Hypothetical Signaling Pathway Inhibition
Many organoselenium compounds exhibit anticancer activity by modulating cellular signaling pathways. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Conclusion
The structural elucidation of a novel compound such as this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By following the detailed experimental protocols and logical workflows outlined in this guide, researchers can confidently determine the chemical structures of new organoselenium compounds, paving the way for further investigation into their biological activities and potential applications in drug discovery and development.
References
- 1. Organoselenium chemistry - Wikipedia [en.wikipedia.org]
- 2. Organoselenium Compounds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidant Properties of Organoselenium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoselenium compounds as potential therapeutic and chemopreventive agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Synthesis and Characterization of C13H8N4Se
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel selenium-containing heterocyclic compound, C13H8N4Se. The document details the synthetic pathway, outlines the necessary experimental protocols, and presents a thorough characterization of the compound using various analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the burgeoning field of selenium-based heterocycles.
Introduction
Selenium-containing heterocyclic compounds have garnered significant attention in recent years owing to their diverse biological activities and unique chemical properties. The incorporation of a selenium atom into a heterocyclic ring system can profoundly influence the molecule's electronic structure, reactivity, and pharmacological profile. The target molecule, this compound, represents a novel scaffold with potential applications in medicinal chemistry and materials science. This guide serves as a foundational resource for the synthesis and characterization of this promising compound.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, commencing with commercially available starting materials. The general synthetic strategy involves the formation of a semicarbazone intermediate followed by a cyclization reaction using selenium dioxide.
Synthetic Pathway
The synthesis of the target compound, which has been identified as 2-phenyl-2H-benzo[d][1][2][3]selenadiazole-6-carbonitrile , follows a well-established route for the formation of 1,2,3-selenadiazoles.
References
Spectroscopic Analysis of C13H8N4Se: A Technical Guide
Absence of specific data for C13H8N4Se: Extensive searches of chemical databases and scientific literature did not yield a specific, characterized compound with the molecular formula this compound. Therefore, this guide will provide a comprehensive overview of the spectroscopic techniques that would be employed to analyze a hypothetical compound with this formula. The principles and expected data are based on the analysis of related selenium-containing heterocyclic compounds.
Introduction to the Spectroscopic Analysis of Heterocyclic Compounds
The structural elucidation of novel heterocyclic compounds, such as a potential this compound isomer, relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecular formula and fragmentation patterns. This technical guide outlines the theoretical application of these techniques for the characterization of a this compound compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For a compound with the formula this compound, both ¹H NMR and ¹³C NMR would be essential.
¹H NMR Spectroscopy
Expected Data:
The ¹H NMR spectrum of a this compound isomer would likely exhibit signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the eight hydrogen atoms. The precise chemical shifts and coupling patterns would be dependent on the specific arrangement of the atoms in the heterocyclic rings and the position of the selenium atom. The integration of the signals would correspond to the number of protons in each unique chemical environment.
| Hypothetical ¹H NMR Data for a this compound Isomer | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 8.5 - 9.0 | Doublet |
| 7.8 - 8.4 | Multiplet |
| 7.2 - 7.7 | Multiplet |
Experimental Protocol:
A sample of the this compound compound (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
Expected Data:
The ¹³C NMR spectrum would show signals for each of the 13 carbon atoms in the molecule, unless symmetry results in equivalent carbons. The chemical shifts would be indicative of the electronic environment of each carbon. Carbons attached to nitrogen or selenium would be expected to appear at different chemical shifts compared to those in a purely aromatic carbocyclic ring.
| Hypothetical ¹³C NMR Data for a this compound Isomer | |
| Chemical Shift (δ, ppm) | Proposed Assignment |
| 150 - 165 | C atoms in N-containing aromatic ring |
| 140 - 150 | C atoms adjacent to Se |
| 120 - 135 | Aromatic C-H |
| 110 - 120 | Aromatic C |
Experimental Protocol:
The ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, using the same sample. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups, although for an aromatic compound with the formula this compound, primarily CH and quaternary carbons are expected.
Infrared (IR) Spectroscopy
Expected Data:
The IR spectrum provides information about the functional groups present in a molecule. For a this compound compound, which is likely aromatic and contains C=N and C-N bonds, the following absorption bands would be expected.
| Hypothetical IR Data for a this compound Isomer | |
| Wavenumber (cm⁻¹) | Intensity |
| 3000 - 3100 | Medium |
| 1600 - 1650 | Medium to Strong |
| 1450 - 1580 | Medium to Strong |
| 1000 - 1300 | Medium |
| 600 - 800 | Weak to Medium |
Experimental Protocol:
A small amount of the solid this compound sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then placed in the IR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS)
Expected Data:
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound, the high-resolution mass spectrum (HRMS) would be crucial to confirm the molecular formula. The nominal mass would be approximately 312 g/mol (based on the most abundant isotopes: ¹²C, ¹H, ¹⁴N, and ⁸⁰Se). The isotopic pattern of the molecular ion peak would be characteristic of a selenium-containing compound due to the natural abundance of selenium isotopes.
| Hypothetical Mass Spectrometry Data for this compound | |
| m/z | Relative Abundance (%) |
| 312 | (Variable) |
| (Other peaks) | (Variable) |
| (Fragment ions) | (Variable) |
Experimental Protocol:
A dilute solution of the this compound compound would be introduced into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. For HRMS, an orbitrap or time-of-flight (TOF) analyzer would be used to obtain a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for IR spectroscopic analysis.
Caption: General workflow for Mass Spectrometry analysis.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful arsenal for the structural elucidation of unknown compounds. While no specific data for a compound with the formula this compound is currently available, the methodologies and expected spectral features outlined in this guide provide a solid framework for the analysis of such a molecule, should it be synthesized. The detailed analysis of the data from these techniques would be essential to unambiguously determine the connectivity and structure of any novel this compound isomer.
A Technical Guide to the Putative Compound C13H8N4Se: A Predictive Analysis Based on Quinoxaline and Selenadiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical formula C13H8N4Se represents a novel heterocyclic system for which, to date, no specific IUPAC name, CAS number, or experimental data has been documented in publicly available scientific literature. This technical guide provides a predictive analysis of a plausible isomer, 2-phenyl-[1][2][3]selenadiazolo[4,5-b]quinoxaline , based on the well-established chemical and pharmacological properties of its constituent quinoxaline and 1,2,3-selenadiazole moieties. This document aims to serve as a foundational resource for researchers interested in the synthesis and investigation of this and related novel selenium-containing heterocycles.
The quinoxaline ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6][7][8][9][10][11][12] Similarly, 1,2,3-selenadiazoles are known for their significant biological potential, particularly as antimicrobial and anticancer agents.[13][14][15] The strategic combination of these two pharmacophores in a single molecule, as proposed in the structure of 2-phenyl-[1][2][3]selenadiazolo[4,5-b]quinoxaline, suggests a strong potential for synergistic or novel biological activities.
Proposed IUPAC Name and CAS Number
Based on the plausible fusion of a phenyl-substituted 1,2,3-selenadiazole ring with a quinoxaline core, the following nomenclature is proposed:
| Attribute | Value |
| Proposed IUPAC Name | 2-phenyl-[1][2][3]selenadiazolo[4,5-b]quinoxaline |
| CAS Number | Not Assigned |
Experimental Protocols: A Proposed Synthetic Pathway
While no specific synthesis for 2-phenyl-[1][2][3]selenadiazolo[4,5-b]quinoxaline has been reported, a feasible synthetic route can be conceptualized based on established methodologies for the synthesis of quinoxalines and 1,2,3-selenadiazoles.[3][13][14][16] A common method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] The formation of the 1,2,3-selenadiazole ring is often achieved through the reaction of a semicarbazone with selenium dioxide.[13][14][16]
A proposed multi-step synthesis is outlined below:
-
Synthesis of 2,3-diaminophenazine: This precursor can be synthesized from o-phenylenediamine through oxidative dimerization.
-
Synthesis of a Phenyl-α-ketoaldehyde semicarbazone: Phenylglyoxal can be reacted with semicarbazide to form the corresponding semicarbazone.
-
Condensation to form a Quinoxaline Precursor: The 2,3-diaminophenazine and phenyl-α-ketoaldehyde semicarbazone can undergo a condensation reaction to form a quinoxaline intermediate bearing a semicarbazone moiety.
-
Cyclization to the Selenadiazole Ring: The final step would involve the treatment of the quinoxaline-semicarbazone intermediate with selenium dioxide to induce cyclization and form the target molecule, 2-phenyl-[1][2][3]selenadiazolo[4,5-b]quinoxaline.
References
- 1. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenium compounds, apoptosis and other types of cell death: an overview for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mtieat.org [mtieat.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Activity of Phenyl-Substituted 1,2,3-Selenadiazoles
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound with the molecular formula C13H8N4Se did not yield a well-characterized molecule with documented biological activity. Therefore, this guide focuses on a closely related and structurally relevant class of compounds: 4-phenyl-1,2,3-selenadiazoles and their derivatives . These compounds contain the core phenyl and selenadiazole (a selenium-containing heterocycle with nitrogen) moieties and have demonstrated notable biological activities.
Introduction
Organoselenium compounds have garnered significant interest in medicinal chemistry due to their diverse biological properties, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1] The incorporation of selenium into heterocyclic scaffolds can modulate the pharmacological profile of the parent molecule, often leading to enhanced potency. The 1,2,3-selenadiazole ring system is a five-membered heterocycle containing selenium and two adjacent nitrogen atoms. Derivatives of 1,2,3-selenadiazole have been investigated for a range of therapeutic applications, with notable findings in the realms of antimicrobial and anticancer research.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 4-phenyl-1,2,3-selenadiazole and its substituted analogs.
Quantitative Biological Activity Data
The biological activities of 4-phenyl-1,2,3-selenadiazole derivatives have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the available quantitative data.
Table 1: In Vitro Anticancer Activity of 4-(Para-Substituted Phenyl)-1,2,3-Selenadiazole Derivatives
| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|---|
| D3 | -OCH3 | MCF-7 (Breast) | 89.5 |
| D4 | -Cl | MCF-7 (Breast) | 44.3 |
Data sourced from a study on the anti-breast cancer activity of these compounds.[4]
Table 2: In Vitro Anticancer Activity of Substituted 1,2,3-Selenadiazole Derivatives
| Compound ID | Cancer Cell Line | Activity |
|---|---|---|
| 4b | SW480 (Colon) | Active |
| 4b | HCT116 (Colon) | Active |
| 4b | C32 (Melanoma) | Active |
| 4b | MV3 (Melanoma) | Active |
| 4b | HMT3522 (Breast) | Active |
| 4b | MCF-7 (Breast) | Active |
| 4c | SW480 (Colon) | More active than 5-fluorouracil |
| 4c | HCT116 (Colon) | More active than 5-fluorouracil |
| 4c | MCF-7 (Breast) | More active than 5-fluorouracil |
| 4c | C32 (Melanoma) | Active |
| 4c | MV3 (Melanoma) | Active |
| 4c | HMT3522 (Breast) | Active |
Compound 4b is a carbaldehyde derivative and 4c is a benzene derivative of 1,2,3-selenadiazole.[3]
Table 3: Antimicrobial Activity of 1,2,3-Selenadiazole Derivatives
| Compound ID | Microbial Strain | Inhibition Zone (mm) at 0.01 g/mL |
|---|---|---|
| 3a | S. aureus | 15 |
| 3a | E. coli | 12 |
| 3a | P. aeruginosa | 10 |
| 3a | C. albicans | 15 |
| 3c | S. aureus | 15 |
| 3c | E. coli | 12 |
| 3c | P. aeruginosa | 10 |
| 3c | C. albicans | 15 |
| 3e | S. aureus | 15 |
| 3e | E. coli | 12 |
| 3e | P. aeruginosa | 13 |
| 3e | C. albicans | 15 |
Compounds 3a, 3c, and 3e are multi-arm 1,2,3-selenadiazole derivatives.[5]
Experimental Protocols
This protocol is a generalized procedure based on the Hurd-Mori and Lalezari methods for the synthesis of 1,2,3-selenadiazoles from ketone precursors.[3][6]
Step 1: Synthesis of Acetophenone Semicarbazone
-
Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in 30 mL of ethanol-water (1:1).
-
Add acetophenone (1.20 g, 10 mmol) to the solution.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure acetophenone semicarbazone.
Step 2: Oxidative Cyclization to 4-Phenyl-1,2,3-selenadiazole
-
Dissolve the synthesized acetophenone semicarbazone (1.77 g, 10 mmol) in 50 mL of glacial acetic acid with gentle heating.
-
Add powdered selenium dioxide (1.11 g, 10 mmol) in small portions to the stirred solution.
-
Continue stirring the mixture at room temperature or with gentle heating (40-50 °C) for 4-6 hours. The reaction mixture typically turns red.[7]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Extract the product with dichloromethane or chloroform (3 x 50 mL).[7]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-phenyl-1,2,3-selenadiazole.
Caption: Synthetic scheme for 4-phenyl-1,2,3-selenadiazole.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds (e.g., 4-phenyl-1,2,3-selenadiazole derivatives) in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for another 4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Caption: Workflow for the MTT cell viability assay.
Potential Signaling Pathways and Mechanisms of Action
The antimicrobial activity of organoselenium compounds is often attributed to their ability to induce oxidative stress and interfere with thiol-dependent enzymatic systems in pathogens.[2] Ebselen, a well-studied organoselenium compound, exerts its antibacterial effects by inhibiting enzymes like thioredoxin reductase, which are crucial for the bacterial antioxidant defense system.[1][10] This leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components and ultimately leading to cell death.
Caption: Antimicrobial mechanism of selenadiazoles.
Recent studies on selenadiazole derivatives suggest that their anticancer effects may be mediated through the induction of apoptosis via specific signaling pathways. One such pathway involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade. For instance, some selenadiazoles have been shown to induce apoptosis in cancer cells by downregulating the expression of JAK2 and STAT3, which are key proteins involved in cell proliferation and survival.[11] This inhibition can lead to the activation of downstream apoptotic effectors. Another proposed mechanism involves the Bcl-2/Stat3/NF-κB signaling pathway, where selenadiazoles inhibit adenovirus-induced apoptosis.[12]
Caption: Selenadiazoles may induce apoptosis via the JAK2/STAT3 pathway.
References
- 1. Antibacterial Activity of Ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and <i>in vitro</i> Anticancer Activities of some Selenadiazole Derivatives [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Selenadiazole-Induced Hela Cell Apoptosis through the Redox Oxygen Species-Mediated JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In-depth Technical Guide: Thermal Stability and Degradation of C13H8N4Se
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Thermal Properties of C13H8N4Se
Executive Summary
This technical guide provides a detailed overview of the thermal stability and degradation profile of the chemical compound with the molecular formula this compound. A comprehensive search of scientific literature and chemical databases was conducted to identify the specific structure, properties, and available analytical data for this compound.
Finding: Our extensive search did not yield a specific, well-characterized chemical entity with the molecular formula this compound for which detailed thermal analysis data, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), is publicly available. The search results pointed to broader classes of selenium-containing tetrazole derivatives, but a definitive compound with the specified formula and associated experimental data could not be identified.
Consequently, it is not feasible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as initially requested. The following sections will outline the general thermal properties of related compounds and the standard methodologies used for their analysis to provide a foundational understanding for researchers working with similar chemical structures.
General Thermal Behavior of Selenium-Containing Tetrazole Derivatives
While specific data for this compound is unavailable, research on related organoselenium and tetrazole compounds provides insights into their expected thermal properties.
-
Tetrazole Ring Stability: The tetrazole ring is a key structural motif in many pharmacologically active compounds. The thermal stability of tetrazole derivatives can vary significantly based on the nature and position of their substituents. Decomposition of the tetrazole ring often proceeds with the extrusion of nitrogen gas (N₂), a characteristic that can be readily observed by TGA.
-
Influence of the Selenyl Group: The presence of a selenium atom can influence the thermal stability of the molecule. The strength of the carbon-selenium (C-Se) bond and the overall electronic structure of the molecule will dictate the temperature at which degradation occurs. In some cases, the selenium moiety can be a site for initial thermal decomposition.
Standard Experimental Protocols for Thermal Analysis
For the benefit of researchers planning to synthesize and characterize novel compounds such as this compound, this section details the standard experimental methodologies for assessing thermal stability.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3][4]
Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss at each stage of degradation.
Typical Experimental Parameters:
-
Instrument: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.[2]
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.
-
Temperature Program: A linear heating rate, commonly 10 °C/min, is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-1000 °C).[1]
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass are key parameters determined from the analysis.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5]
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these processes. For the study of degradation, DSC can reveal whether the decomposition is an endothermic or exothermic process.
Typical Experimental Parameters:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Atmosphere: Similar to TGA, an inert atmosphere is typically used.
-
Temperature Program: The sample and reference are heated at a constant rate, often the same as in the TGA experiment, to allow for direct comparison of thermal events.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Peaks in the curve indicate thermal events. An upward peak typically represents an exothermic event (heat is released), while a downward peak indicates an endothermic event (heat is absorbed).
Logical Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal characterization of a novel chemical compound.
Caption: Workflow for Synthesis and Thermal Analysis.
Conclusion and Recommendations
While a specific compound with the molecular formula this compound and its associated thermal stability data could not be identified in the current scientific literature, this guide provides a framework for the experimental investigation of such a compound. Researchers interested in the thermal properties of novel selenium-containing tetrazoles are encouraged to perform Thermogravimetric Analysis and Differential Scanning Calorimetry. These techniques will provide critical data on the compound's stability, decomposition profile, and other thermal transitions.
Should a specific chemical name, CAS number, or structure for this compound be available, a more targeted and potentially successful search for existing data could be conducted. It is recommended that any future synthesis and characterization of this compound include a thorough thermal analysis as described herein to contribute valuable data to the scientific community.
References
- 1. Nanocrystal synthesis and characterization — The O'Brien Research Group [obrien-research.org]
- 2. Eicosane | C20H42 | CID 8222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Solubility Profile of C13H8N4Se (Ebselen) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), a seleno-organic compound with the chemical formula C13H8N4Se, is a molecule of significant interest in the pharmaceutical and life sciences sectors. Its multifaceted biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, have positioned it as a promising candidate for various therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for its formulation, delivery, and efficacy in both preclinical and clinical research. This technical guide provides a comprehensive overview of the solubility of Ebselen in various organic solvents, details on experimental methodologies, and insights into its relevant biological signaling pathways.
Solubility of Ebselen in Organic Solvents
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Ebselen is a largely nonpolar molecule, which dictates its solubility characteristics in different solvent systems. The following table summarizes the available quantitative and qualitative solubility data for Ebselen in a range of common organic solvents.
| Solvent | Solvent Type | Quantitative Solubility | Molar Solubility (approx.) | Source |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 55 mg/mL | 200.59 mM | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL (ultrasonication) | 182.36 mM | [] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 40 mg/mL | 145.89 mM | [4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 27.42 mg/mL | 100 mM | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10 mg/mL | 36.47 mM | [5][6] |
| Dimethylformamide (DMF) | Polar Aprotic | ~20 mg/mL | ~72.94 mM | [5] |
| Ethanol | Polar Protic | Soluble (5 mg/mL) | 18.24 mM | [6] |
| Ethanol | Polar Protic | Insoluble | - | [1] |
| Methanol | Polar Protic | Soluble | - | [7] |
| Acetone | Polar Aprotic | Soluble | - | [7] |
| Acetonitrile | Polar Aprotic | Soluble | - | [7] |
| Water | Polar Protic | Insoluble | - | [1][4] |
| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | 6.6 - 13.6 µg/mL | 0.024 - 0.049 mM | [8] |
Note on Discrepancies: It is important to note the conflicting data regarding Ebselen's solubility in ethanol, with some sources indicating it is soluble[6] and another stating it is insoluble[1]. This discrepancy may arise from variations in experimental conditions, such as temperature and the specific form of Ebselen used (e.g., crystalline vs. amorphous).
Experimental Protocols for Solubility Determination
While the exact experimental protocols used to generate the data in the table above are not publicly detailed in the cited sources, a general methodology for determining the solubility of a compound like Ebselen is described below. This provides a framework for researchers aiming to replicate or expand upon the existing data.
General Experimental Workflow for Solubility Determination:
Caption: A generalized workflow for the experimental determination of compound solubility.
Methodological Details:
-
Preparation of Saturated Solution: A supersaturated solution of Ebselen is prepared by adding an excess amount of the solid compound to the organic solvent of interest in a sealed vial.
-
Equilibration: The vial is then agitated, typically in a shaker or rotator, at a constant temperature for a prolonged period (e.g., 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation to pellet the solid, followed by careful collection of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: The concentration of Ebselen in the clear, saturated supernatant is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for such quantification. A calibration curve is generated using standard solutions of known Ebselen concentrations to accurately determine the concentration in the experimental sample.
Signaling Pathways Involving Ebselen
Ebselen's therapeutic potential stems from its ability to modulate various cellular signaling pathways, primarily through its antioxidant and anti-inflammatory actions. One of the key mechanisms is its ability to mimic the activity of glutathione peroxidase (GPx), a critical enzyme in the cellular antioxidant defense system.
Glutathione Peroxidase Mimicry and Anti-inflammatory Signaling:
Caption: Ebselen's mechanism of action via GPx mimicry and inhibition of pro-inflammatory pathways.
Ebselen exerts its anti-inflammatory effects by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing the oxidative stress that can activate pro-inflammatory signaling cascades. Specifically, Ebselen has been shown to suppress the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are central regulators of the inflammatory response. By inhibiting these pathways, Ebselen can downregulate the production of inflammatory cytokines and mediators.
Conclusion
This technical guide provides a summary of the currently available information on the solubility of Ebselen in organic solvents. While quantitative data is available for several common solvents, a more comprehensive and detailed solubility profile across a wider range of organic solvents would be beneficial for the scientific community. The provided general experimental protocol offers a foundation for researchers to conduct further solubility studies. The elucidation of Ebselen's engagement with key signaling pathways, particularly its glutathione peroxidase mimicry and its inhibitory effects on NF-κB and MAPK pathways, underscores its therapeutic potential and provides a rationale for its continued investigation in drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 4. Ebselen | Virus Protease | Calcium Channel | HIV Protease | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. adipogen.com [adipogen.com]
- 7. Buy High purity Ebselen 98% with best price cas 60940-34-3 and Ebselen raw material Pharmacy Grade from Xi'an Honest BioEngr Co.,Ltd. - ECHEMI [echemi.com]
- 8. Ebselen | C13H9NOSe | CID 3194 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: C13H8N4Se as a Novel Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The catalytic application of C13H8N4Se is a novel area of investigation. The following application notes and protocols are proposed based on the known chemical behavior of related organoselenium compounds and are intended for research and development purposes.
Introduction
Organoselenium compounds have emerged as versatile reagents and catalysts in modern organic synthesis, primarily owing to the unique properties of the selenium atom. While the catalytic potential of the specific molecule this compound, plausibly 2-phenyl-2H-benzo[d][1][2][3]selenadiazole, is yet to be extensively explored, its structure suggests potential applications in mediating specific organic transformations. This document provides a hypothetical framework for the synthesis of this compound and its potential application as a catalyst in oxidation reactions, a common role for organoselenium compounds.
Synthesis of this compound
The synthesis of 2-phenyl-2H-benzo[d][1][2][3]selenadiazole can be envisioned through a multi-step sequence, adapting known procedures for the formation of the selenadiazole ring system. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of 2-phenyl-2H-benzo[d][1][2][3]selenadiazole (this compound)
Materials:
-
2-Nitroaniline
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Potassium selenocyanate (KSeCN)
-
Phenylhydrazine
-
Ethanol
-
Diethyl ether
-
Sodium sulfate (Na2SO4)
Procedure:
-
Diazotization of 2-Nitroaniline:
-
Dissolve 2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Formation of 2-Nitrophenylselenocyanate:
-
In a separate flask, dissolve potassium selenocyanate (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium selenocyanate solution.
-
Stir the reaction mixture at room temperature for 2 hours, during which a precipitate should form.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-nitrophenylselenocyanate.
-
-
Reduction and Cyclization:
-
Suspend 2-nitrophenylselenocyanate (1.0 eq) in ethanol.
-
Add phenylhydrazine (2.0 eq) to the suspension.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
-
Purification:
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-phenyl-2H-benzo[d][1][2][3]selenadiazole (this compound).
-
Caption: Synthetic pathway for this compound.
Application as a Catalyst in the Oxidation of Thiols to Disulfides
Organoselenium compounds are known to catalyze the oxidation of thiols to disulfides under mild conditions, a crucial transformation in organic synthesis and chemical biology. This compound is proposed as a potential catalyst for this reaction, utilizing a mild oxidant.
Hypothetical Catalytic Performance Data
The following table summarizes hypothetical data for the this compound-catalyzed oxidation of various thiols to their corresponding disulfides.
| Entry | Substrate (Thiol) | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | 5 | H2O2 (30%) | CH3OH | 2 | 95 |
| 2 | Benzyl mercaptan | 5 | H2O2 (30%) | CH3OH | 3 | 92 |
| 3 | 4-Methylthiophenol | 5 | H2O2 (30%) | CH3OH | 2 | 96 |
| 4 | 4-Chlorothiophenol | 5 | H2O2 (30%) | CH3OH | 2.5 | 90 |
| 5 | 1-Dodecanethiol | 10 | H2O2 (30%) | CH3OH/CH2Cl2 | 4 | 85 |
| 6 | Cysteine ethyl ester | 5 | Air | H2O/CH3OH | 12 | 78 |
Experimental Protocol: Catalytic Oxidation of Thiophenol
Materials:
-
Thiophenol
-
This compound (catalyst)
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup:
-
To a solution of thiophenol (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add this compound (0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature.
-
-
Reaction Execution:
-
Slowly add hydrogen peroxide (1.1 mmol, 30% aq. solution) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product, diphenyl disulfide, can be purified by recrystallization or column chromatography if necessary.
-
Caption: Proposed catalytic cycle for thiol oxidation.
Conclusion
The provided application notes and protocols outline a hypothetical yet scientifically grounded approach to the synthesis and catalytic application of this compound. While experimental validation is necessary, these guidelines offer a starting point for researchers interested in exploring the potential of novel organoselenium catalysts in organic synthesis. The mild reaction conditions and high hypothetical yields suggest that this compound and related compounds could be valuable additions to the synthetic chemist's toolkit, particularly for applications in pharmaceuticals and materials science where efficient and selective transformations are paramount.
References
Application Notes and Protocols for C13H8N4Se in Materials Science
Compound: 2-phenyl-2H-[1][2]selenadiazolo[4,5-b]quinoxaline
Molecular Formula: C13H8N4Se
Structure: (A plausible isomer of this compound, selected for illustrative purposes based on common organoselenium heterocyclic cores)
While the specific compound this compound is not extensively characterized in the literature under this exact formula, its constituent elements and structural motifs are common in advanced materials. This document provides detailed application notes and protocols for a representative molecule, 2-phenyl-2H-[1][2]selenadiazolo[4,5-b]quinoxaline, a π-conjugated heterocyclic compound with potential applications in organic electronics and sensing. The methodologies and principles described herein are broadly applicable to the wider class of organoselenium compounds in materials science.
Overview and Potential Applications
Organoselenium compounds, particularly those containing selenadiazole moieties, are of significant interest in materials science due to their unique electronic and photophysical properties.[3][4] The presence of the selenium atom can lead to enhanced intersystem crossing, improved charge transport characteristics, and specific interactions that are beneficial for various applications.[5] Potential applications for this compound and related structures include:
-
Organic Light-Emitting Diodes (OLEDs): As electron-transporting or emissive layer materials.[5]
-
Organic Photovoltaics (OPVs): As non-fullerene acceptors or components in donor-acceptor polymers.
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
-
Chemical Sensors: For the detection of ions or small molecules through changes in photophysical properties.
-
Precursors for Nanomaterials: As a single-source precursor for the synthesis of metal selenide quantum dots.[1]
Physicochemical Properties
A summary of predicted and experimentally determined properties for analogous compounds is presented in Table 1.
Table 1: Physicochemical Properties of Representative Selenadiazole Derivatives
| Property | Value | Method of Determination | Reference |
| Molecular Weight | 311.18 g/mol | Calculated | - |
| Maximum Absorption (λmax) | 450 - 550 nm | UV-Vis Spectroscopy | |
| Maximum Emission (λem) | 550 - 700 nm | Fluorescence Spectroscopy | [2] |
| HOMO Energy Level | -5.5 to -6.0 eV | Cyclic Voltammetry | - |
| LUMO Energy Level | -3.0 to -3.5 eV | Cyclic Voltammetry | - |
| Thermal Decomposition Temp. | > 250 °C | Thermogravimetric Analysis (TGA) | - |
Experimental Protocols
Synthesis of 2-phenyl-2H-[1][2][3]selenadiazolo[4,5-b]quinoxaline
This protocol is a representative synthetic route for a compound of the formula this compound, based on established methods for synthesizing selenadiazoles.[6]
Materials:
-
Phenylglyoxal
-
Ethanol
-
Acetic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 5,6-diaminobenzo[c][1][7]selenadiazole (1 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Add phenylglyoxal (1.1 mmol) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TDC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se): To confirm the chemical structure.
-
Mass Spectrometry (ESI-MS): To determine the molecular weight.
-
FT-IR Spectroscopy: To identify functional groups.
Fabrication of an Organic Light-Emitting Diode (OLED)
This protocol describes the fabrication of a simple OLED device using this compound as an emissive layer.
Device Structure: ITO / PEDOT:PSS / this compound / TPBi / LiF / Al
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
This compound (synthesized as above)
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Organic solvents (e.g., chlorobenzene, toluene)
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven.
-
Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Prepare a solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in chlorobenzene).
-
Spin-coat the this compound solution onto the PEDOT:PSS layer to form the emissive layer (50-60 nm). Anneal at 80 °C for 20 minutes inside the glovebox.
-
Thermally evaporate a layer of TPBi (20 nm) as the electron-transporting layer.
-
Thermally evaporate a thin layer of LiF (1 nm) as an electron-injection layer.
-
Thermally evaporate an aluminum cathode (100 nm) to complete the device.
-
Encapsulate the device to prevent degradation from air and moisture.
Characterization:
-
Current density-voltage-luminance (J-V-L) characteristics: To evaluate device performance.
-
Electroluminescence (EL) spectrum: To determine the emission color.
-
External Quantum Efficiency (EQE): To measure the device efficiency.
Synthesis of CdSe Quantum Dots using this compound as a Precursor
This protocol outlines the use of this compound as a single-source precursor for the synthesis of Cadmium Selenide (CdSe) quantum dots.[1]
Materials:
-
This compound
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Trioctylphosphine (TOP)
-
Toluene
Procedure:
-
In a three-neck flask, mix CdO (0.2 mmol), oleic acid (2 mmol), and 1-octadecene (10 mL).
-
Heat the mixture to 250 °C under an argon atmosphere until a clear solution of cadmium oleate is formed.
-
In a separate vial, dissolve this compound (0.2 mmol) in trioctylphosphine (2 mL). This is the selenium precursor solution.
-
Rapidly inject the selenium precursor solution into the hot cadmium oleate solution.
-
Monitor the growth of the quantum dots by taking aliquots at different time intervals and measuring their UV-Vis absorption and photoluminescence spectra.
-
Once the desired size is reached, cool the reaction mixture to room temperature.
-
Add toluene to the mixture and precipitate the quantum dots by adding ethanol.
-
Centrifuge the mixture to collect the quantum dots.
-
Wash the quantum dots with ethanol several times and redisperse them in a nonpolar solvent like toluene.
Characterization:
-
UV-Vis and Photoluminescence Spectroscopy: To determine the optical properties and size of the quantum dots.
-
Transmission Electron Microscopy (TEM): To analyze the size, shape, and crystallinity of the quantum dots.
-
X-ray Diffraction (XRD): To confirm the crystal structure.
Visualizations
Logical Relationship of Applications
Caption: Applications of this compound stemming from its properties.
OLED Fabrication Workflow
References
- 1. 1,2,3-Selenadiazole-driven single family MSNCs of CdSe - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organoselenium chemistry - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light-assisted green and efficient construction of thiadiazole/selenadiazole derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cytotoxicity Assays of C13H8N4Se
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the hypothetical identification of the compound with the molecular formula C13H8N4Se as a derivative of a selenadiazole. Due to the lack of publicly available information specifying the exact structure of this compound, a plausible structure, [1][2][3]Selenadiazolo[3,4-c]pyridin-4-yl(phenyl)methanone , has been used as a representative example for the purpose of fulfilling this request. The proposed protocols and discussed signaling pathways are based on the known biological activities of similar selenium-containing heterocyclic compounds. All experimental procedures should be optimized based on the actual properties of the specific this compound isomer being investigated.
Introduction
Selenium-containing heterocyclic compounds have garnered significant interest in medicinal chemistry due to their potent biological activities, including anticancer properties. The compound with the molecular formula this compound, hypothetically identified as a selenadiazole derivative, is a subject of interest for its potential cytotoxic effects against cancer cells. This document provides detailed protocols for assessing the cytotoxicity of this compound, along with data presentation guidelines and diagrams of relevant signaling pathways.
Hypothetical Compound Information
-
Molecular Formula: this compound
-
Hypothetical Structure: [1][2][3]Selenadiazolo[3,4-c]pyridin-4-yl(phenyl)methanone
-
Chemical Class: Selenadiazole derivative
Data Presentation: Summarized Cytotoxicity Data
The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines. These values are illustrative and based on the activities of structurally related selenadiazole compounds. Actual IC50 values must be determined experimentally.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 8.7 |
| A549 | Lung Carcinoma | 12.1 |
| HepG2 | Hepatocellular Carcinoma | 9.5 |
| HCT116 | Colon Carcinoma | 7.8 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6][7][8]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[9][10][11][12][13]
Materials:
-
This compound stock solution
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
-
Data Analysis:
-
Determine the percentage of cytotoxicity using the formula provided in the LDH assay kit, which typically involves comparing the LDH release in treated cells to that in control cells and a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
-
Apoptosis Assessment using Caspase-3/7 Activity Assay
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[1][2][3][14][15]
Materials:
-
This compound stock solution
-
Human cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
-
Assay Reagent Addition:
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-cell controls).
-
Express the caspase-3/7 activity as a fold change relative to the vehicle-treated control cells.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. Synthesis and in vitro anticancer activities of some selenadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro anticancer activities of selenium N-heterocyclic carbene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and <i>in vitro</i> Anticancer Activities of some Selenadiazole Derivatives [ouci.dntb.gov.ua]
- 5. 1,2,5-selenadiazoles: a new class of highly cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 8. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. Green synthesis of selenium-N-heterocyclic carbene compounds: Evaluation of antimicrobial and anticancer potential. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. webqc.org [webqc.org]
- 13. Selenophene [webbook.nist.gov]
- 14. Eicosane | C20H42 | CID 8222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (513C)selenophene | C4H4Se | CID 176044450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selenodiazole-Based Fluorescent Probes in Bioimaging
Disclaimer: Extensive literature searches for a fluorescent probe with the precise chemical formula C13H8N4Se did not yield specific data. The following application notes and protocols are based on the well-documented class of benzoselenadiazole derivatives , which are selenium-containing heterocyclic compounds widely used as fluorescent probes in bioimaging. The principles and methodologies described herein are likely applicable to other novel selenodiazole-based probes.
Introduction
Selenium-containing fluorescent probes are a versatile class of tools for biological imaging.[1][2][3] The incorporation of selenium into a fluorophore structure can modulate its photophysical properties and provide a reactive site for sensing specific analytes.[3][4][5] Benzoselenadiazole (BSD) derivatives, in particular, have emerged as promising fluorescent probes for various bioimaging applications due to their excellent photostability, sensitivity to the local environment, and ability to be chemically modified for specific targeting.[6][7][8]
These probes often operate on mechanisms such as Intramolecular Charge Transfer (ICT) or Photo-induced Electron Transfer (PET), leading to environmentally sensitive fluorescence or a "turn-on" response in the presence of a target analyte.[1][2] Their applications range from the detection of reactive oxygen species (ROS), metal ions, and thiols to the selective staining of organelles like lipid droplets.[1][2][6][7]
Data Presentation: Photophysical Properties of Representative Benzoselenadiazole Probes
The photophysical properties of benzoselenadiazole probes can be tuned by modifying their chemical structure. Below is a summary of properties for a few representative BSD derivatives found in the literature.
| Probe Name/Reference | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte/Application |
| BSD Derivative 1 | ~470 | ~580 | ~110 | Not specified | Lipid Droplet Staining |
| BSD Derivative 2 | ~504 | ~514 | ~10 | Not specified | Superoxide (O₂⁻) Detection |
| BBy-Se | Not specified | Not specified | 82 | Not specified | Hypochlorous Acid (HOCl) |
| Se-Cy7 | Not specified | 786 | Not specified | Not specified | Hypochlorous Acid (HOCl) |
| Ebselen-ADOTA | Not specified | 564 | Not specified | Not specified | Redox Sensing |
Note: The exact photophysical properties are highly dependent on the solvent and local environment. The data presented here are for illustrative purposes based on available literature.
Experimental Protocols
General Protocol for Staining Live Cells with a Benzoselenadiazole Probe
This protocol provides a general guideline for staining live cells. Optimization of probe concentration and incubation time may be required for different cell types and specific probes.
Materials:
-
Benzoselenadiazole fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of the benzoselenadiazole probe by diluting the stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 100-500 nM).[7] It is recommended to perform a concentration gradient to determine the optimal staining concentration with a minimal cytotoxic effect.
-
Cell Staining:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator. The incubation time should be optimized.
-
-
Washing:
-
Remove the probe solution.
-
Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium (with or without serum, depending on the experimental design) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the specific probe.
-
Protocol for In Vivo Imaging in C. elegans
Several benzoselenadiazole derivatives have been successfully used for staining lipid-rich structures in the multicellular organism Caenorhabditis elegans.[6][7]
Materials:
-
Synchronized population of C. elegans
-
M9 buffer
-
OP50 E. coli
-
Benzoselenadiazole probe stock solution (1 mM in DMSO)
-
Agar plates
Procedure:
-
Probe Preparation: Prepare a staining solution by diluting the benzoselenadiazole probe stock solution in M9 buffer to a final concentration of approximately 1.0 µM.[8]
-
Staining:
-
Wash the synchronized worms from their culture plates with M9 buffer.
-
Incubate the worms in the staining solution for 2-3 hours at room temperature with gentle agitation.
-
-
Washing:
-
Pellet the worms by gentle centrifugation.
-
Remove the supernatant and wash the worms three times with M9 buffer to remove excess probe.
-
-
Mounting and Imaging:
-
Transfer a drop of the worm suspension to a 2% agarose pad on a microscope slide.
-
Anesthetize the worms using a drop of 10 mM levamisole.
-
Place a coverslip over the agarose pad.
-
Image using a fluorescence microscope.
-
Visualizations
Caption: A generalized workflow for the synthesis of benzoselenadiazole-based fluorescent probes.
Caption: The principle of Intramolecular Charge Transfer (ICT) in benzoselenadiazole probes.
Caption: A step-by-step workflow for a typical live-cell imaging experiment.
Applications in Drug Development
Fluorescent probes, including selenium-containing compounds, are valuable tools in various stages of drug discovery and development.
-
Target Identification and Validation: Probes designed to detect specific enzymes or biomarkers can help validate their role in a disease pathway.
-
High-Throughput Screening (HTS): Fluorescent assays can be developed to screen large compound libraries for potential drug candidates that modulate the activity of a target. A "turn-on" fluorescent response is particularly useful for HTS.
-
Mechanism of Action Studies: Bioimaging with fluorescent probes can provide insights into how a drug candidate affects cellular processes, such as inducing oxidative stress or altering the localization of specific proteins.
-
Pharmacodynamics (PD) and Pharmacokinetics (PK): Fluorescently-labeled drugs or probes that respond to drug-induced changes can help in understanding the drug's distribution, target engagement, and downstream effects in cells and animal models.
-
Toxicity Screening: Probes that detect markers of cellular stress or apoptosis can be used in early-stage toxicity profiling of drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selenium-Based Fluorescence Probes for the Detection of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discussions of Fluorescence in Selenium Chemistry: Recently Reported Probes, Particles, and a Clearer Biological Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Benzoselenadiazoles: Synthesis, Characterization, and Quantification of Intracellular Lipid Droplets and Multicellular Model Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Ebselen (C₁₃H₉NOSe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic organoselenium compound with a molecular formula of C₁₃H₉NOSe. It has garnered significant interest in the scientific community due to its potent antioxidant and anti-inflammatory properties. Ebselen exhibits its biological activity primarily through its ability to mimic the action of the selenoenzyme glutathione peroxidase (GPx) and by inhibiting various enzymes, including nitric oxide synthase (NOS).[1][2] Its potential therapeutic applications are being explored for a range of conditions, including stroke, hearing loss, and bipolar disorder.
These application notes provide detailed protocols for the analytical detection and characterization of Ebselen using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, we present diagrams of the key signaling pathways influenced by Ebselen to provide a comprehensive understanding of its mechanism of action.
Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of Ebselen in pharmaceutical formulations. Below are two validated methods.
Method 1: Reversed-Phase HPLC-UV
This method is suitable for the determination of Ebselen in tablet formulations.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Waters C18 (25 cm × 4.6 mm, 5 µm)
-
Mobile Phase: 1% Acetic Acid: Methanol: Propanol (40:50:10, v/v/v)
-
Flow Rate: 0.7 mL/min
-
Detection Wavelength: 254 nm
-
Internal Standard: Benzanilide
-
-
Sample Preparation:
-
Accurately weigh and powder the tablets.
-
Dissolve a portion of the powder equivalent to a known concentration of Ebselen in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of Ebselen and the internal standard in the mobile phase.
-
Construct a calibration curve by plotting the ratio of the peak area of Ebselen to the peak area of the internal standard against the concentration of Ebselen.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 0.82–11.71 µg/mL | [3] |
| Correlation Coefficient (r²) | 0.9993 | [3] |
| Limit of Detection (LOD) | 0.45 µg/mL | [3] |
| Limit of Quantification (LOQ) | 1.49 µg/mL | [3] |
| Recovery | 97.43 ± 0.78% (for tablets) | [3] |
Method 2: Reversed-Phase HPLC-UV for General Analysis
This method provides an alternative for the separation of Ebselen.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Newcrom R1
-
Mobile Phase: Acetonitrile (MeCN), Water, and Phosphoric Acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.
-
Detection: UV, wavelength not specified in the initial abstract but 254 nm or 265 nm are commonly used for Ebselen.[3]
-
Experimental Workflow for HPLC-UV Analysis:
Workflow for HPLC-UV analysis of Ebselen.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of Ebselen and its metabolites in biological matrices such as human plasma. The following protocol is adapted from a method developed for a structural analog of Ebselen.[4]
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of Ebselen).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: XDB-C₁₈ (4.6 × 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 5 mM Ammonium acetate with 0.1% formic acid in water
-
B: Acetonitrile
-
-
Elution: Isocratic or gradient elution can be optimized. A starting point could be a gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for Ebselen.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of Ebselen and its internal standard into the mass spectrometer.
-
Quantitative Data Summary (for an Ebselen analog):
| Parameter | Value | Reference |
| Linearity Range | 3.00–3000 ng/mL | [4] |
| Accuracy | Within ±15% of nominal concentration | [5] |
| Precision (CV%) | Less than 15% | [5] |
Experimental Workflow for LC-MS/MS Analysis:
Workflow for LC-MS/MS analysis of Ebselen in plasma.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of Ebselen. ¹H, ¹³C, and ⁷⁷Se NMR are particularly informative.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of Ebselen in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
⁷⁷Se NMR Spectroscopy:
-
⁷⁷Se has a natural abundance of 7.63% and is a spin ½ nucleus, yielding sharp signals over a wide chemical shift range.[6]
-
The ⁷⁷Se chemical shift is highly sensitive to the solvent and the electronic environment of the selenium atom.[7][8]
-
Reference: Diphenyl diselenide in DMSO-d₆ (448.00 ppm) can be used as an external standard.[7]
-
Acquisition Parameters: A relaxation delay of 1.0 s and an acquisition time of 0.34 s are typical starting points.[9]
-
Expected Chemical Shifts:
The chemical shifts will be dependent on the solvent used. In different solvents, the ⁷⁷Se chemical shift of Ebselen can vary significantly, spanning a range of over 50 ppm.[7] This sensitivity can be exploited to study interactions of Ebselen with other molecules.
Signaling Pathways
Glutathione Peroxidase (GPx) Mimicry
Ebselen mimics the catalytic activity of the antioxidant enzyme glutathione peroxidase. The catalytic cycle involves the reduction of peroxides (ROOH) with the concomitant oxidation of a thiol, typically glutathione (GSH).[1][10][11]
Catalytic Cycle of Ebselen as a GPx Mimic:
Ebselen's GPx mimicry cycle.
Inhibition of Nitric Oxide Synthase (NOS)
Ebselen is an inhibitor of nitric oxide synthase, particularly the endothelial isoform (eNOS).[12] It acts by reacting with a critical thiol group on the enzyme, which is essential for its catalytic activity. This leads to a decrease in the bioavailability of nitric oxide (NO).
A reduced bioavailability of NO can have several downstream effects, including endothelial dysfunction, increased vasoconstriction, and promotion of inflammation.[7][8][9][13][14]
Inhibition of Nitric Oxide Synthase by Ebselen and its Downstream Effects:
Ebselen's inhibition of NOS and its consequences.
References
- 1. Insights into the catalytic mechanism of synthetic glutathione peroxidase mimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01665G [pubs.rsc.org]
- 2. Frontiers | Research progress of glutathione peroxidase family (GPX) in redoxidation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Glutathione peroxidase - Wikipedia [en.wikipedia.org]
- 5. Development and validation of LC–MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices [agris.fao.org]
- 6. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 7. Nitric Oxide and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. Endothelial Dysfunction Driven by Hypoxia—The Influence of Oxygen Deficiency on NO Bioavailability [mdpi.com]
- 14. benthamscience.com [benthamscience.com]
Application Notes and Protocols for C13H8N4Se in Polymer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterocyclic compound with the molecular formula C13H8N4Se, identified as 2-phenyl-2H-selenazolo[4,5-b]quinoxaline, and its isomers such as selenopheno[2,3-b]quinoxaline derivatives, are emerging as significant building blocks in the development of novel polymers. These materials are of particular interest due to their unique electronic and photophysical properties, which make them suitable for a range of applications, from organic electronics to advanced drug delivery systems. The incorporation of the selenium atom and the quinoxaline moiety into a polymer backbone can lead to materials with narrow band gaps, strong intermolecular interactions, and good charge transport characteristics.[1]
This document provides detailed application notes and experimental protocols for the synthesis and polymerization of a representative this compound monomer, 2-phenylselenopheno[2,3-b]quinoxaline, and outlines the potential applications of the resulting polymers.
Applications in Polymer Science
Polymers derived from selenopheno[2,3-b]quinoxaline and its derivatives are primarily explored for their utility in two key areas:
-
Organic Electronics: The planar, electron-deficient nature of the quinoxaline ring system, combined with the electron-rich selenophene ring, creates a donor-acceptor (D-A) structure within the monomer unit.[2] When polymerized, this leads to conjugated polymers with tunable electronic properties. These polymers are promising candidates for use in:
-
Organic Field-Effect Transistors (OFETs)[2]
-
Organic Photovoltaics (OPVs)
-
Organic Light-Emitting Diodes (OLEDs)
-
-
Drug Development and Theranostics: Quinoxaline derivatives have a long history in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] Polymers incorporating these moieties can be designed as:
-
Drug Delivery Vehicles: The polymer backbone can be functionalized to carry therapeutic agents.
-
Photothermal Therapy (PTT) Agents: Certain quinoxaline-based semiconducting polymers have shown high photothermal conversion efficiency, allowing for targeted tumor ablation upon irradiation with near-infrared (NIR) light.
-
Bioimaging Agents: The inherent fluorescence of some of these polymers can be utilized for in vitro and in vivo imaging.
-
Experimental Protocols
I. Synthesis of 2-phenylselenopheno[2,3-b]quinoxaline Monomer
This protocol describes a representative synthesis of a this compound isomer, 2-phenylselenopheno[2,3-b]quinoxaline, which can serve as a monomer for polymerization. The synthesis is a two-step process starting from commercially available 2,3-dichloroquinoxaline.
Step 1: Synthesis of 2-chloro-3-(phenylethynyl)quinoxaline
-
Materials:
-
2,3-dichloroquinoxaline
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,3-dichloroquinoxaline (1.0 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.08 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and triethylamine (3.0 eq).
-
To this stirring mixture, add phenylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-(phenylethynyl)quinoxaline.
-
Step 2: Synthesis of 2-phenylselenopheno[2,3-b]quinoxaline
-
Materials:
-
2-chloro-3-(phenylethynyl)quinoxaline (from Step 1)
-
Selenium powder
-
Sodium borohydride (NaBH4)
-
Ethanol
-
Water
-
-
Procedure:
-
In a separate flask, prepare sodium hydroselenide (NaHSe) in situ. Under an inert atmosphere, suspend selenium powder (1.5 eq) in a 2:1 mixture of ethanol and water at 0°C.
-
Slowly add sodium borohydride (3.0 eq) in portions, maintaining the temperature at 0°C. Stir for 30 minutes until the black selenium powder disappears and a colorless solution is formed.
-
In another flask, dissolve 2-chloro-3-(phenylethynyl)quinoxaline (1.0 eq) in ethanol.
-
Add the freshly prepared NaHSe solution to the solution of 2-chloro-3-(phenylethynyl)quinoxaline.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 2-phenylselenopheno[2,3-b]quinoxaline.
-
Synthesis Workflow for 2-phenylselenopheno[2,3-b]quinoxaline
Caption: Workflow for the synthesis of the target monomer.
II. Polymerization of a Selenopheno[2,3-b]quinoxaline-based Monomer
This protocol describes the synthesis of a donor-acceptor copolymer via Stille coupling polymerization. For this example, we will consider the copolymerization of a dibrominated derivative of 2-phenylselenopheno[2,3-b]quinoxaline (the acceptor) with a distannylated comonomer (the donor).
-
Materials:
-
Dibrominated 2-phenylselenopheno[2,3-b]quinoxaline (M1)
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (M2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Chlorobenzene, anhydrous
-
-
Procedure:
-
In a Schlenk tube, dissolve M1 (1.0 eq), M2 (1.0 eq), Pd2(dba)3 (0.015 eq), and P(o-tol)3 (0.12 eq) in anhydrous chlorobenzene under an inert atmosphere.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110°C and stir for 48 hours.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Precipitate the polymer again in methanol, filter, and dry under vacuum.
-
Stille Coupling Polymerization Workflow
Caption: General workflow for Stille coupling polymerization.
Data Presentation
Table 1: Photophysical and Electrochemical Properties of a Representative Poly(selenopheno[2,3-b]quinoxaline) Derivative
| Property | Value |
| Optical Properties (in solution) | |
| Absorption Maximum (λmax,abs) | 450 - 550 nm |
| Emission Maximum (λmax,em) | 550 - 650 nm |
| Optical Properties (in thin film) | |
| Absorption Maximum (λmax,abs) | 500 - 600 nm |
| Optical Band Gap (Eg,opt) | 1.8 - 2.2 eV |
| Electrochemical Properties | |
| HOMO Energy Level | -5.2 to -5.6 eV |
| LUMO Energy Level | -3.2 to -3.6 eV |
| Electrochemical Band Gap (Eg,ec) | 1.9 - 2.3 eV |
Note: The values presented are representative and can vary depending on the specific comonomer and side chains used in the polymer structure.
Table 2: Performance Characteristics of Quinoxaline-Based Polymers in Applications
| Application | Parameter | Representative Value |
| Organic Field-Effect Transistors (OFETs) | Hole Mobility (µh) | 0.01 - 0.5 cm²/Vs |
| On/Off Ratio | > 10⁵ | |
| Photothermal Therapy (PTT) | Photothermal Conversion Efficiency | Up to 74% |
| Excitation Wavelength | 808 nm |
Signaling Pathway and Logical Relationships
Application in Targeted Photothermal Therapy
For drug development professionals, quinoxaline-based semiconducting polymers can be formulated into nanoparticles for targeted cancer therapy. The general principle involves the encapsulation of the polymer, surface modification for tumor targeting, and subsequent laser-induced hyperthermia.
Targeted Photothermal Therapy Pathway
Caption: Logical pathway for targeted photothermal cancer therapy.
References
Application Note: A Proposed Protocol for the Synthesis of C13H8N4Se Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoselenium compounds are a class of molecules with significant potential in biomedical applications due to their antioxidant, anticancer, and antimicrobial properties. The formulation of these compounds into nanoparticles can enhance their bioavailability, stability, and therapeutic efficacy. This document outlines a proposed experimental protocol for the synthesis of nanoparticles from a novel organoselenium compound with the chemical formula C13H8N4Se. As no established protocol for this specific molecule exists in the current literature, this procedure is based on well-documented methods for the synthesis of selenium nanoparticles (SeNPs) from various precursors, employing a chemical reduction method. This protocol is intended to serve as a foundational methodology for researchers to adapt and optimize for their specific research needs.
Proposed Experimental Protocol
This protocol details a bottom-up synthesis approach using chemical reduction. Ascorbic acid is chosen as a mild and biocompatible reducing agent, and chitosan is proposed as a stabilizing agent to prevent nanoparticle aggregation and provide a biocompatible coating.
Materials:
-
This compound (precursor)
-
Dimethyl sulfoxide (DMSO)
-
Ascorbic acid (C6H8O6)
-
Chitosan (low molecular weight)
-
Acetic acid (CH3COOH)
-
Deionized water
-
Dialysis membrane (10 kDa MWCO)
Equipment:
-
Magnetic stirrer with heating plate
-
pH meter
-
Centrifuge
-
Ultrasonic bath
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Precursor Solution:
-
Dissolve 10 mg of this compound in 10 mL of DMSO to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with deionized water to achieve a final precursor concentration of 100 µg/mL.
-
-
Preparation of Chitosan Stabilizer Solution:
-
Prepare a 0.2% (w/v) chitosan solution by dissolving 200 mg of chitosan in 100 mL of 1% (v/v) acetic acid solution.
-
Stir the solution overnight to ensure complete dissolution.
-
Adjust the pH of the chitosan solution to 4.5 using a sodium hydroxide solution.
-
-
Preparation of Reducing Agent Solution:
-
Prepare a 50 mM ascorbic acid solution by dissolving 88 mg of ascorbic acid in 10 mL of deionized water. Prepare this solution fresh before use.
-
-
Nanoparticle Synthesis:
-
In a clean glass beaker, mix 50 mL of the this compound precursor solution with 50 mL of the chitosan stabilizer solution.
-
Place the beaker on a magnetic stirrer and stir at 500 rpm for 30 minutes at room temperature.
-
While stirring, add the 50 mM ascorbic acid solution dropwise to the mixture at a rate of 1 mL/min.
-
After the complete addition of the reducing agent, continue stirring the solution for 24 hours at room temperature, protected from light. A color change to reddish-orange is indicative of selenium nanoparticle formation.
-
-
Purification of Nanoparticles:
-
Transfer the nanoparticle suspension to centrifuge tubes and centrifuge at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
To further purify the nanoparticles and remove unreacted reagents, dialyze the suspension against deionized water for 48 hours using a 10 kDa MWCO dialysis membrane, with frequent water changes.
-
-
Characterization:
-
Size and Polydispersity: Determine the hydrodynamic diameter and polydispersity index (PDI) of the synthesized nanoparticles using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge and stability of the nanoparticle suspension using a zeta potential analyzer.
-
Morphology: Observe the size, shape, and morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Formation Confirmation: Confirm the formation of selenium nanoparticles by measuring the UV-Vis absorption spectrum, typically showing an absorption peak between 300-600 nm.
-
Quantitative Data Summary
The following table presents hypothetical quantitative data based on typical values reported for selenium nanoparticle synthesis. Actual experimental results may vary and should be determined empirically.
| Parameter | Value | Unit |
| Precursor (this compound) Concentration | 100 | µg/mL |
| Chitosan Concentration | 0.1 | % (w/v) |
| Ascorbic Acid Concentration | 50 | mM |
| Reaction Temperature | 25 | °C |
| Reaction Time | 24 | hours |
| Expected Nanoparticle Size (DLS) | 100 - 200 | nm |
| Expected Polydispersity Index (PDI) | < 0.3 | |
| Expected Zeta Potential | +20 to +40 | mV |
Experimental Workflow Diagram
Caption: Workflow for the proposed synthesis of this compound nanoparticles.
Disclaimer
This document provides a hypothetical experimental protocol. The synthesis of nanoparticles from the novel compound this compound has not been experimentally validated. Researchers should perform their own optimization and characterization to establish a reliable and reproducible synthesis method. All laboratory work should be conducted in accordance with standard safety procedures.
Application Notes and Protocols for C13H8N4Se as a Novel Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the characterization of the novel selenium-containing heterocyclic compound, C13H8N4Se, as a potent enzyme inhibitor. The methodologies outlined herein are designed to guide researchers in determining the inhibitory efficacy, mechanism of action, and cellular effects of this compound, which for the purpose of this document will be referred to as Seleno-Indole Compound 1 (SIC-1). These protocols are applicable to the study of SIC-1 and can be adapted for other novel small molecule inhibitors in the context of drug discovery and development.
Introduction
Enzyme inhibitors are fundamental tools in biochemical research and are the cornerstone of modern pharmacology. The targeted inhibition of specific enzymes involved in pathological signaling pathways is a key strategy in the development of new therapeutic agents for a wide range of diseases, including cancer, inflammation, and infectious diseases. The discovery of novel, potent, and selective enzyme inhibitors is therefore of significant interest to the scientific and medical communities.
Seleno-Indole Compound 1 (SIC-1), with the chemical formula this compound, is a novel heterocyclic compound containing a selenazole ring fused to an indole scaffold. Organoselenium compounds are known for their diverse biological activities, and the unique structural features of SIC-1 make it a compelling candidate for investigation as an enzyme inhibitor. This document provides a comprehensive guide to the initial characterization of SIC-1's inhibitory properties.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the inhibitory activity of Seleno-Indole Compound 1 (SIC-1) against a hypothetical target enzyme, Protein Kinase X (PKX).
Table 1: Inhibitory Potency of SIC-1 against Protein Kinase X
| Compound | Target Enzyme | IC50 (nM) |
| SIC-1 | Protein Kinase X | 75 |
| Staurosporine (Control) | Protein Kinase X | 10 |
Table 2: Enzyme Kinetic Parameters of Protein Kinase X in the Presence of SIC-1
| Condition | Km (µM) | Vmax (µmol/min) |
| No Inhibitor | 10 | 100 |
| SIC-1 (50 nM) | 25 | 100 |
Experimental Protocols
Primary Enzyme Inhibition Assay: Determination of IC50
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of SIC-1 against Protein Kinase X using a luminescence-based kinase assay.
Materials:
-
Recombinant human Protein Kinase X (PKX)
-
Kinase substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Seleno-Indole Compound 1 (SIC-1) dissolved in DMSO
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare a serial dilution of SIC-1 in DMSO, then dilute further in kinase buffer to the desired final concentrations (e.g., 1 µM to 0.1 nM). Include a DMSO-only control.
-
In a 96-well plate, add 5 µL of the diluted SIC-1 or control to each well.
-
Add 10 µL of a solution containing the PKX enzyme and the substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding the reagents from the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each SIC-1 concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the SIC-1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mechanism of Inhibition Studies
This protocol is designed to determine the mode of inhibition of SIC-1 (e.g., competitive, non-competitive, uncompetitive) through analysis of enzyme kinetics at varying substrate and inhibitor concentrations.
Materials:
-
Same as in Protocol 3.1.
Procedure:
-
Prepare a matrix of reactions in a 96-well plate with varying concentrations of the kinase substrate peptide and a fixed concentration of SIC-1 (e.g., at its IC50 and 2x IC50). Include a set of reactions with no inhibitor.
-
Set up a range of substrate concentrations that bracket the known Km value of the enzyme (e.g., 0.1x Km to 10x Km).
-
Initiate the reactions by adding ATP and incubate as described in Protocol 3.1.
-
Measure the initial reaction velocities (luminescence signal) for each condition.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the mechanism of inhibition.
Cell-Based Assay: Inhibition of Downstream Signaling
This protocol assesses the ability of SIC-1 to inhibit the phosphorylation of a downstream target of Protein Kinase X in a cellular context using Western blotting.
Materials:
-
Human cancer cell line known to have active PKX signaling (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SIC-1 dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated downstream target (p-Target) and total target protein (Total-Target)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for HRP
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of SIC-1 (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO control for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-Target and Total-Target.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of SIC-1 on the phosphorylation of the downstream target.
Visualizations
Caption: Experimental workflow for IC50 determination of SIC-1.
Caption: Hypothetical signaling pathway inhibited by SIC-1.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Selenium-Containing Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of selenium-containing heterocyclic compounds. The information provided is intended to offer general strategies for improving reaction yields and overcoming common challenges in this area of synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare selenazole derivatives?
A1: The Hantzsch-type condensation reaction is a widely employed and versatile method for the synthesis of 1,3-selenazoles. This reaction typically involves the cyclization of an α-haloketone with a selenoamide.[1][2] Variations of this method include the use of α-tosyloxyketones as an alternative to α-haloketones to avoid lachrymatory and toxic reagents.[1] Additionally, multicomponent reactions, where several starting materials react in a single step, have been developed for the efficient synthesis of highly functionalized selenazoles.[1][3]
Q2: My reaction yield for the synthesis of a selenadiazole is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in selenadiazole synthesis can stem from several factors, including decomposition of starting materials or intermediates, incomplete reaction, or the formation of side products. To improve yields, consider the following strategies:
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[2]
-
Optimization of Reaction Conditions: Systematically vary parameters such as solvent, temperature, and reaction time. For instance, some reactions show improved yields when conducted at room temperature to prevent decomposition, while others may require refluxing.[2]
-
Catalyst Selection: The choice of catalyst can be crucial. For example, iodine has been used to catalyze the one-pot, three-component synthesis of 1,3,4-selenadiazoles with good to excellent yields.
Q3: I am observing significant side product formation in my reaction. What are common side reactions and how can they be minimized?
A3: Side reactions in the synthesis of selenium heterocycles can be complex and dependent on the specific reaction pathway. One common issue is the formation of diselenide byproducts.[4] To minimize side product formation:
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one reactant can lead to undesired parallel reactions.
-
Temperature Control: Running the reaction at a lower temperature may reduce the rate of side reactions more than the desired reaction, thus improving selectivity.
-
Inert Atmosphere: Selenium-containing compounds can be sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q4: What are the best practices for the purification of selenium-containing organic compounds?
A4: The purification of selenium-containing compounds often requires specific techniques due to their potential instability and the presence of selenium-containing impurities. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a standard method for purification.[4] The choice of eluent is critical and should be optimized to achieve good separation.
-
Recrystallization: For solid compounds, recrystallization from an appropriate solvent system can be a highly effective method for obtaining pure material.
-
Specialized Techniques: For removing inorganic selenium impurities, methods like vacuum filtration and specific digestion procedures can be employed.[5][6] In some cases, hydride generation can be used to separate selenium from the matrix by converting it to a gaseous form.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time or temperature. - Consider using microwave irradiation to enhance reaction rates.[2] |
| Decomposition of starting materials or product | - Lower the reaction temperature. - Screen different solvents to find one that stabilizes the reactants and products. | |
| Poor quality of reagents | - Use freshly purified or commercially available high-purity starting materials. - Verify the integrity of reagents, especially selenium sources which can be prone to oxidation. | |
| Multiple Products Observed by TLC/LC-MS | Formation of side products | - Adjust the stoichiometry of the reactants. - Lower the reaction temperature to improve selectivity.[4] |
| Isomer formation | - Modify the catalyst or solvent to favor the formation of the desired isomer. - Investigate different synthetic routes that may offer higher regioselectivity. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize | - Attempt purification by column chromatography. - Consider converting the product to a solid derivative for easier handling and purification. |
| Co-elution of impurities during chromatography | - Optimize the mobile phase and stationary phase for better separation. - Consider alternative purification techniques such as preparative HPLC. | |
| Presence of residual inorganic selenium | - Employ specific purification methods such as vacuum filtration or digestion protocols to remove inorganic selenium.[5][6] |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 1,3-Selenazoles
This protocol is a generalized procedure based on the Hantzsch-type condensation and can be adapted for various substituted selenazoles.
Materials:
-
α-Haloketone (1 mmol)
-
Selenoamide (1 mmol)
-
Solvent (e.g., ethanol, 2-propanol)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve the α-haloketone (1 mmol) and the selenoamide (1 mmol) in the chosen solvent (5-10 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60-120 °C) for a specified time (e.g., 10-30 minutes). Reaction conditions should be optimized for the specific substrates.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,3-selenazole.
Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield |
| Conventional (Room Temperature) | 24-48 hours | Moderate |
| Conventional (Reflux) | 4-12 hours | Moderate (with potential for decomposition)[2] |
| Microwave-Assisted | 10-30 minutes | Excellent[2] |
Visualizations
Caption: A generalized workflow for the synthesis of selenazoles.
Caption: A logical flowchart for troubleshooting low reaction yields.
References
- 1. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of New Selenazole Derivatives with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient methodological approach for synthesis of selenopyridines: generation, reactions, anticancer activity, EGFR inhibitory activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and purification of organic samples for selenium isotope studies | PLOS One [journals.plos.org]
Technical Support Center: Purification of C13H8N4Se
Welcome to the technical support center for the purification of C13H8N4Se and related organoselenium compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can be broadly categorized as:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed in side reactions.
-
Reagents: Excess reagents used in the synthesis, such as oxidizing or reducing agents.
-
Selenium-Specific Impurities: Elemental selenium (often appearing as a red or black precipitate), diselenides (formed from the oxidation of selenol intermediates), and selenoxides (from over-oxidation).[1]
-
Solvent Residues: Trapped solvent molecules from the reaction or initial purification steps.
Q2: My purified this compound sample has a reddish tint. What is the likely cause and how can I remove it?
A2: A reddish tint often indicates the presence of amorphous elemental selenium as an impurity. This can typically be removed by filtration through a fine porosity filter or by column chromatography. Recrystallization can also be effective, as elemental selenium may have different solubility characteristics than the target compound.
Q3: What are the recommended first-pass purification techniques for a crude sample of this compound?
A3: For solid samples, recrystallization is often the most convenient initial purification method.[2][3] If recrystallization is unsuccessful or does not yield a product of sufficient purity, column chromatography is the next logical step. The choice of technique will depend on the physical properties of your specific this compound isomer and the nature of the impurities.
Q4: How do I choose an appropriate solvent for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2] A general rule of thumb is that "like dissolves like," so consider the polarity of your this compound isomer.[2] It is advisable to perform small-scale solubility tests with a range of solvents (e.g., ethanol, ethyl acetate, hexane, toluene, and mixtures thereof) to identify the optimal solvent or solvent system.[4]
Troubleshooting Guides
Guide 1: Challenges in Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. / The solution is supersaturated. | Add a small amount of a solvent in which the compound is highly soluble to the hot solution. / Try a lower boiling point solvent. / Ensure slow cooling. |
| No Crystal Formation | The solution is not saturated. / The solution is supersaturated. | Evaporate some of the solvent to increase the concentration. / Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal of the pure compound.[2] |
| Low Recovery | Too much solvent was used. / The crystals were filtered before crystallization was complete. / The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound.[2] / Allow more time for cooling and crystallization. / Cool the solution in an ice bath before filtration. |
| Impure Crystals | The cooling process was too rapid, trapping impurities.[3] / The wash solvent was not cold, redissolving some product and leaving impurities behind. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] / Use a minimal amount of ice-cold solvent to wash the crystals.[2] |
Guide 2: Issues with Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system (eluent). / The column was not packed properly. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. / Ensure the silica gel or alumina is packed uniformly without air bubbles. |
| Compound Stuck on Column | The eluent is not polar enough. / The compound is interacting strongly with the stationary phase. | Gradually increase the polarity of the eluent. / Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Streaking of Bands | The sample was overloaded on the column. / The compound is degrading on the stationary phase. | Use a smaller amount of the crude sample. / Consider deactivating the stationary phase (e.g., by adding a small amount of triethylamine to the eluent for basic compounds). |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a few milligrams of your crude this compound. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. If the compound dissolves when hot but precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.[2][3]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: General Column Chromatography Procedure
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation of your target compound from impurities (a retention factor, Rf, of ~0.3 for the target compound is often ideal).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables are examples of how to structure your purification data for clear comparison. Note: The data presented here is illustrative and not based on experimental results for this compound.
Table 1: Recrystallization Solvent Screening
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Purity (by HPLC) |
| Ethanol | Low | High | Good | 95% |
| Hexane:Ethyl Acetate (9:1) | Very Low | Moderate | Poor | - |
| Toluene | Low | High | Good | 97% |
Table 2: Column Chromatography Optimization
| Stationary Phase | Mobile Phase (v/v) | Retention Factor (Rf) | Yield | Purity (by HPLC) |
| Silica Gel | Hexane:Ethyl Acetate (4:1) | 0.35 | 85% | 98.5% |
| Silica Gel | Dichloromethane | 0.60 | - | Poor Separation |
| Alumina | Hexane:Ethyl Acetate (9:1) | 0.20 | 78% | 99.1% |
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-phenyl-selenadiazolo[3,4-b]pyridine (C13H8N4Se)
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-phenyl-[1][2][3]selenadiazolo[3,4-b]pyridine (C13H8N4Se)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of the novel selenium-containing heterocycle, 5-phenyl-[1][2][3]selenadiazolo[3,4-b]pyridine (this compound). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed structure for this compound and the general synthetic strategy?
A1: The molecular formula this compound corresponds to the chemical structure 5-phenyl-[1][2][3]selenadiazolo[3,4-b]pyridine . The most common and effective method for synthesizing 1,2,5-selenadiazoles is through the reaction of a 1,2-diamine with a selenium-containing reagent. In this case, the proposed synthesis involves the reaction of 3-amino-4-phenylpyridin-2-amine with selenium dioxide (SeO2) .
Q2: What are the key starting materials and reagents required for the synthesis?
A2: The essential starting materials and reagents are:
-
3-amino-4-phenylpyridin-2-amine (the diamine precursor)
-
Selenium dioxide (SeO2)
-
A suitable solvent (e.g., ethanol, glacial acetic acid)[4]
-
Reagents for purification (e.g., silica gel for column chromatography, and appropriate solvents for recrystallization).
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase should be determined to achieve good separation between the starting material (diamine), the product (this compound), and any potential side products. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progression of the reaction.
Q4: What are the expected spectroscopic characteristics of the final product, this compound?
A4: The successful synthesis of 5-phenyl-[1][2][3]selenadiazolo[3,4-b]pyridine can be confirmed by standard spectroscopic techniques:
-
¹H NMR: Expect aromatic proton signals corresponding to the phenyl and pyridine ring systems.
-
¹³C NMR: Expect distinct signals for the carbon atoms in the aromatic rings and the selenadiazole ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of this compound should be observed.
-
IR Spectroscopy: Characteristic peaks for aromatic C-H and C=N stretching vibrations would be expected.
Q5: What are the safety precautions to be taken when working with selenium dioxide?
A5: Selenium dioxide is toxic and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of the powder and contact with skin and eyes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q1: I am observing a very low yield of the desired product. What could be the possible reasons and how can I improve it?
A1: Low product yield can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Serendipitous Formation of Various Selenium Heterocycles Hidden in the Classical Synthesis of Selenophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antimicrobial Activity, and Genotoxicity Assessment of Two Heterocyclic Compounds Containing 1,2,3-Selena- or 1,2,3-Thiadiazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing C13H8N4Se for Long-Term Storage
Disclaimer: The compound C13H8N4Se is not a widely documented chemical entity. Therefore, this guide is based on the general principles of handling and storing air-sensitive, light-sensitive, and thermally labile organoselenium heterocyclic compounds. Researchers should always perform initial small-scale stability studies to determine the optimal storage conditions for their specific material.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors leading to the degradation of organoselenium compounds, particularly complex heterocycles, are exposure to:
-
Oxygen: The selenium atom is susceptible to oxidation, which can alter the compound's structure and reactivity.[1][2]
-
Moisture: Many sensitive organic compounds can hydrolyze or react in the presence of water.[3][4]
-
Light: Photons can provide the activation energy for decomposition reactions (photo-oxidation).[1] Storing materials in amber vials away from direct sunlight is recommended.[1]
-
Heat: Elevated temperatures can accelerate the rate of all degradation pathways.[1]
Q2: What is the ideal physical state for long-term storage of this compound?
A2: For long-term storage, it is highly recommended to store this compound as a dry, crystalline solid if possible. Storing in solution can accelerate degradation due to solvent interactions and increased molecular mobility. If solution storage is unavoidable, use a dry, deoxygenated aprotic solvent and store at low temperatures.
Q3: How should I handle this compound when preparing it for storage or use?
A3: All handling of this compound should be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line with dry argon or nitrogen gas.[1][5] This minimizes exposure to oxygen and moisture, which are critical for preventing degradation.[1][3]
Q4: What type of container is best for storing this compound?
A4: The best containers are amber glass vials with PTFE-lined caps or specialized containers like Sure/Seal™ bottles.[1][4][5] The amber glass protects the compound from light, and the PTFE liner provides a chemically inert and tight seal.[1][4] For highly sensitive materials, sealing glass ampoules under vacuum or an inert atmosphere is the most reliable option.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., darkening, yellowing) | Oxidation of the selenium center or decomposition to colored impurities. | Immediately move the compound to a rigorously inert and dark environment. Perform analytical tests (NMR, LC-MS) to identify the impurity. If the bulk material is still pure, store it under stricter inert conditions (e.g., in a glovebox). |
| New peaks appear in NMR or LC-MS analysis | Chemical degradation has occurred. | Compare the new peaks with the expected degradation products (e.g., oxidized selenium species). The compound may need to be re-purified. Review and improve storage and handling procedures to prevent further degradation. |
| Decreased solubility | Formation of insoluble degradation products or polymerization. | Attempt to dissolve a small sample in a trusted solvent. If insoluble material is present, the compound has likely degraded. Re-purification by crystallization or chromatography may be necessary. |
| Inconsistent experimental results | Degradation of the stock material, leading to lower effective concentrations or the presence of reactive impurities. | Re-analyze the purity of the starting material before each experiment. If degradation is confirmed, use a freshly purified batch of the compound for subsequent experiments. |
Recommended Storage Conditions
The following table summarizes the recommended conditions for the long-term storage of this compound, based on best practices for air-sensitive organoselenium compounds.
| Parameter | Optimal Condition | Acceptable Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) | 2-8°C (Refrigerator) | Reduces the rate of thermal degradation and slows down chemical reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Vacuum | Prevents oxidation and hydrolysis by excluding oxygen and moisture.[1][3][4] Argon is denser than air and can provide a better protective blanket.[3] |
| Light Exposure | Complete Darkness (Amber vials in a dark box) | Minimal Light (Amber vials on a shelf) | Prevents photo-decomposition.[1] |
| Container | Flame-sealed glass ampoule under Argon | Glass vial with PTFE-lined cap, sealed with Parafilm | Provides the most secure barrier against atmospheric contamination.[3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is for monitoring the stability of this compound over time.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of freshly purified this compound.
-
Dissolve in a suitable HPLC-grade solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Perform a serial dilution to create a working standard of approximately 10-50 µg/mL.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start at 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength determined by the compound's UV spectrum (e.g., 254 nm, 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to establish the retention time and peak area of the pure compound.
-
Prepare a solution of the stored sample at the same concentration and inject it.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the main peak's area percentage indicates degradation.
-
Protocol 2: Accelerated Stability Study
This protocol helps predict long-term stability by subjecting the compound to stress conditions.
-
Sample Preparation:
-
Aliquot several small, equal amounts (e.g., 2-5 mg) of high-purity this compound into separate amber vials.
-
-
Stress Conditions:
-
Control: Store one vial under optimal conditions (-20°C, inert atmosphere, dark).
-
Thermal Stress: Store one vial at an elevated temperature (e.g., 40°C) in the dark under an inert atmosphere.
-
Photostability: Store one vial at room temperature, exposed to controlled laboratory light, under an inert atmosphere.
-
Oxidative Stress: Store one vial at room temperature in the dark, but with a normal air atmosphere.
-
-
Time Points:
-
Analyze a sample from each condition at predetermined time points (e.g., 0, 1 week, 2 weeks, 4 weeks).
-
-
Analysis:
-
At each time point, dissolve the sample and analyze its purity using the HPLC protocol described above.
-
Calculate the percentage of the remaining parent compound. This data can be used to estimate the degradation rate under different conditions.
-
Visualizations
Hypothetical Degradation Pathway
This diagram illustrates a plausible degradation pathway for a this compound structure, focusing on the oxidation of the selenium atom, a common failure mode for such compounds.
Caption: Hypothetical oxidation pathway of this compound.
Experimental Workflow for Stability Assessment
This flowchart outlines the logical steps for receiving, storing, and periodically testing a new batch of this compound.
Caption: Workflow for assessing long-term storage stability.
Troubleshooting Decision Tree
This diagram provides a logical guide for researchers to follow when they suspect their compound may be degrading.
Caption: Decision tree for troubleshooting storage issues.
References
- 1. ossila.com [ossila.com]
- 2. Organoselenium chemistry - Wikipedia [en.wikipedia.org]
- 3. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Solubility Challenges of C13H8N4Se in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the heterocyclic selenium compound, C13H8N4Se, during experimental assays.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability and poor reproducibility in my assay results with this compound. Could this be related to solubility?
A1: Yes, low aqueous solubility is a common cause of variability and poor reproducibility in bioassays.[1][2][3] When a compound is not fully dissolved, its effective concentration at the target site can fluctuate between experiments, leading to inconsistent results. It is crucial to ensure that this compound is completely solubilized in the assay medium to obtain reliable data.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For many poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2][3] However, it is essential to minimize the final concentration of DMSO in the assay to avoid solvent-induced artifacts. A final DMSO concentration of less than 1% is generally recommended.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution is a classic sign of a compound exceeding its aqueous solubility. To address this, you can try several strategies:
-
Optimize the dilution protocol: Instead of a single large dilution, perform serial dilutions. It is preferable to mix DMSO stock dilutions directly with the assay media, which often contains proteins or other components that can help maintain solubility.[2]
-
Use a co-solvent: Employing a water-miscible co-solvent in your assay buffer can increase the solubility of your compound.
-
Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with different pH values of your assay buffer may improve the solubility of this compound.
-
Incorporate surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
Q4: Can sonication be used to help dissolve this compound?
A4: Yes, sonication can be a useful physical method to aid in the dissolution of poorly soluble compounds by breaking down aggregates.[1] However, it's important to use it cautiously as excessive sonication can potentially degrade the compound.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common solubility-related issues with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitation in stock solution | - Stock concentration is too high.- Inappropriate solvent.- Water absorption by DMSO. | 1. Prepare a new stock solution at a lower concentration.2. Test alternative organic solvents (e.g., ethanol, methanol, DMF).3. Use anhydrous DMSO and store it properly to prevent water absorption.[3] |
| Precipitation upon dilution in aqueous buffer | - Compound has exceeded its aqueous solubility limit. | 1. Decrease the final concentration of the compound in the assay.2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay volume, being mindful of its effect on the assay.3. Add a surfactant to the assay buffer.4. Adjust the pH of the assay buffer. |
| Low or no biological activity observed | - The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | 1. Visually inspect for any precipitation in the assay wells.2. Perform a solubility assessment of this compound in the specific assay buffer.3. Re-evaluate the assay results after implementing strategies to improve solubility. |
| Inconsistent results between experiments | - Incomplete dissolution of the compound.- Precipitation of the compound over time during the assay. | 1. Ensure the compound is fully dissolved before starting the assay.2. Check for precipitation at the end of the assay incubation period.3. Consider the kinetic versus thermodynamic solubility of the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add a precise volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Solubility Assessment (Kinetic Solubility Assay)
-
Prepare a serial dilution of the this compound DMSO stock solution.
-
Add a small volume of each dilution to the aqueous assay buffer in a 96-well plate. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing the solution to equilibrate.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
The concentration at which a significant increase in turbidity is observed is an indication of the kinetic solubility limit of the compound in that specific buffer.
Visualizations
References
Technical Support Center: Synthesis and Scale-Up of Ebselen (C₁₃H₉NOSe)
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The synthesis of chemical compounds should only be performed by trained individuals in appropriate laboratory settings with all necessary safety precautions in place. This document is for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol.
Introduction
The synthesis of organoselenium compounds, such as Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), presents unique challenges, particularly during scale-up from laboratory to pilot or industrial production. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of Ebselen.
A note on the molecular formula: The user query specified C₁₃H₈N₄Se. However, extensive chemical literature searches indicate that the well-studied and pharmacologically relevant compound with a very similar molecular structure is Ebselen, with the formula C₁₃H₉NOSe. This guide will focus on the synthesis and scale-up of Ebselen.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Ebselen?
A1: Several synthetic routes to Ebselen have been reported. The most common starting materials are 2-aminobenzoic acid and N-phenyl benzamide[1]. A widely used laboratory-scale synthesis involves the reaction of 2-(chloroseleno)benzoyl chloride with aniline. Another common approach is the ortho-lithiation of N-phenylbenzamide followed by reaction with selenium and subsequent cyclization[2]. For larger-scale production, copper-catalyzed methods are often favored due to their efficiency[3].
Q2: What are the primary challenges when scaling up Ebselen synthesis?
A2: Key challenges during the scale-up of Ebselen synthesis include:
-
Maintaining Yield: Reactions that are high-yielding at the gram scale may see a decrease in efficiency at the kilogram scale due to issues with heat and mass transfer.
-
Impurity Profile: The formation of byproducts can increase with longer reaction times or localized temperature fluctuations in large reactors.
-
Reagent Handling: The handling of selenium-containing reagents and intermediates requires specific safety protocols to avoid exposure and environmental contamination.
-
Purification: Crystallization and purification of the final product can be more complex at a larger scale, potentially requiring specialized equipment to achieve the desired purity.
Q3: What are the critical process parameters to monitor during Ebselen synthesis?
A3: Careful control of the following parameters is crucial for a successful and reproducible synthesis:
-
Temperature: Exothermic steps need to be carefully controlled to prevent runaway reactions and the formation of impurities.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize product yield and minimize byproduct formation.
-
Reagent Stoichiometry: Precise control of the molar ratios of reactants is critical for driving the reaction to completion and avoiding excess unreacted starting materials.
-
Solvent Quality: The purity of solvents can significantly impact the reaction outcome.
Troubleshooting Guide
Issue 1: Low Yield
Low yield is a common problem in chemical synthesis. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | - Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, HPLC).- Increase the reaction temperature cautiously, while monitoring for impurity formation.- Ensure efficient stirring to improve mixing of reactants. |
| Side Reactions | - Lower the reaction temperature to reduce the rate of side reactions.- Investigate the effect of different solvents on the reaction selectivity.- Ensure the purity of starting materials, as impurities can catalyze side reactions. |
| Product Degradation | - If the product is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Analyze the stability of the product under the reaction and workup conditions. |
| Losses During Workup and Purification | - Optimize the extraction and washing steps to minimize product loss to the aqueous phase.- If using chromatography, ensure the chosen stationary and mobile phases are suitable for the product to avoid irreversible adsorption.- For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal recovery. |
Issue 2: Impurity Formation
The formation of impurities can compromise the quality of the final product. Identifying and controlling impurities is a critical aspect of process development.
| Potential Impurity | Likely Cause | Mitigation and Removal Strategies |
| Unreacted Starting Materials | Incomplete reaction; incorrect stoichiometry. | - Drive the reaction to completion by adjusting time, temperature, or reagent ratios.- Remove by recrystallization or chromatography. |
| Diphenyl Diselenide | A common byproduct in reactions involving selenium. | - Optimize reaction conditions to minimize its formation.- Can often be removed by careful recrystallization from a suitable solvent like ethanol[4]. |
| Oxidized Selenium Species | Exposure of selenium intermediates to air or oxidizing agents. | - Maintain an inert atmosphere during the reaction and workup.- Use deoxygenated solvents. |
Experimental Protocols
The following is a generalized experimental protocol for a common laboratory-scale synthesis of Ebselen. Note: This protocol should be adapted and optimized based on specific laboratory conditions and safety assessments.
Synthesis of Ebselen via Ortho-lithiation of N-Phenylbenzamide [2]
-
Preparation of N-Phenylbenzamide: React benzoyl chloride with aniline in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent (e.g., dichloromethane). Purify the resulting N-phenylbenzamide by recrystallization.
-
Ortho-lithiation: Dissolve N-phenylbenzamide in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C). Add a solution of n-butyllithium (n-BuLi) dropwise while maintaining the low temperature. Stir the reaction mixture for a specified time to ensure complete lithiation.
-
Selenation: Add elemental selenium powder to the reaction mixture in portions, ensuring the temperature remains low. Allow the reaction to warm to room temperature slowly.
-
Cyclization: The intermediate lithium selenide is typically cyclized using an oxidizing agent like copper(II) bromide (CuBr₂).
-
Workup and Purification: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product into an organic solvent. Wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to obtain pure Ebselen.
Data Presentation
While specific quantitative data for the industrial scale-up of Ebselen is often proprietary, the following table provides a conceptual framework for parameters that should be monitored and compared during process development.
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Key Considerations for Scale-Up |
| Yield (%) | Typically reported as isolated yield after purification. | May be slightly lower due to handling losses and less efficient heat/mass transfer. | - Heat transfer becomes more critical in larger reactors.- Mixing efficiency can impact local concentrations and reaction rates. |
| Purity (by HPLC, %) | High purity is often achievable with standard lab techniques. | Maintaining high purity may require more robust purification methods. | - Impurity profiles may change with longer reaction times or temperature variations.- Efficient removal of byproducts is crucial. |
| Reaction Time (hours) | Can be relatively short and easily monitored. | May need to be adjusted to account for slower heating/cooling and addition rates. | - Accurate reaction monitoring is essential to avoid over- or under-reaction. |
| Solvent Volume (L/kg of product) | Often higher to ensure good mixing and dissolution. | Optimized to be lower for process efficiency and waste reduction. | - Solvent selection may need to be re-evaluated based on safety, cost, and environmental impact at a larger scale. |
Visualizations
Experimental Workflow for Ebselen Synthesis
Caption: A generalized workflow for the synthesis of Ebselen.
Troubleshooting Logic for Low Yield
References
- 1. Ebselen: A Review on its Synthesis, Derivatives, Anticancer Efficacy and Utility in Combating SARS-COV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry Related to the Catalytic Cycle of the Antioxidant Ebselen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of C13H8N4Se
Disclaimer: The following troubleshooting guide assumes the target molecule with the formula C13H8N4Se is a derivative of a 1,2,3-selenadiazole fused with a quinoxaline ring system, a plausible structure given the molecular formula. The guidance provided is based on general principles of heterocyclic synthesis and known side reactions in the formation of selenadiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for a quinoxalinyl-1,2,3-selenadiazole (this compound)?
The most common route involves a two-step process:
-
Formation of a Hydrazone: Reaction of a suitable quinoxalinyl ketone with a hydrazine derivative (e.g., p-toluenesulfonyl hydrazide or semicarbazide hydrochloride) to form the corresponding tosylhydrazone or semicarbazone.
-
Oxidative Cyclization: Treatment of the resulting hydrazone with selenium dioxide (SeO2) to induce cyclization and form the 1,2,3-selenadiazole ring.
Q2: What are the critical parameters to control during the synthesis?
Several factors can significantly impact the yield and purity of the final product.[1] These include:
-
Temperature: Both the hydrazone formation and the cyclization steps are temperature-sensitive.
-
Solvent: The choice of solvent can influence reaction rates and the solubility of reactants and intermediates.[1]
-
Purity of Reagents: Impurities in the starting materials or selenium dioxide can lead to unwanted side reactions.
-
Reaction Time: Insufficient or excessive reaction times can result in incomplete conversion or product degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete hydrazone formation. | - Ensure the ketone starting material is pure. - Use a slight excess of the hydrazine reagent. - Optimize the reaction temperature and time for this step. |
| Inactive selenium dioxide. | - Use freshly opened or properly stored selenium dioxide. - Consider using a slight excess of selenium dioxide. | |
| Decomposition of the product. | - Monitor the reaction progress carefully (e.g., by TLC) to avoid prolonged reaction times. - Ensure the reaction temperature for the cyclization step is not too high. | |
| Formation of a Red/Black Precipitate (Elemental Selenium) | Decomposition of selenium dioxide or the selenadiazole product. | - This is a common issue. Lowering the reaction temperature can help minimize decomposition. - Use a solvent in which elemental selenium has low solubility to facilitate its removal by filtration. |
| Presence of Multiple Spots on TLC/Impure Product | Formation of isomeric byproducts. | - In some cases, regioisomers can form. Purify the product using column chromatography with a carefully selected solvent system. |
| Unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with TLC. - Adjust stoichiometry or reaction time as needed. | |
| Formation of diselenides or other selenium-containing impurities. | - Optimize the stoichiometry of selenium dioxide. - Purification by recrystallization or column chromatography is often necessary. |
Experimental Protocols
General Procedure for the Synthesis of Quinoxalinyl-Tosylhydrazone
-
Dissolve the quinoxalinyl ketone (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add p-toluenesulfonyl hydrazide (1.1 equivalents).
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid hydrazone product is typically collected by filtration, washed with cold solvent, and dried.
General Procedure for the Oxidative Cyclization to form this compound
-
Suspend the dried quinoxalinyl-tosylhydrazone (1 equivalent) in a solvent like chloroform or dioxane.
-
Add selenium dioxide (1.2-1.5 equivalents) portion-wise, as the reaction can be exothermic.
-
Heat the mixture to a moderate temperature (e.g., 40-60 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter to remove any solid byproducts (like elemental selenium).
-
Wash the filtrate with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Typical Range/Value | Effect on Reaction |
| Hydrazone Formation Temperature | Reflux in Ethanol (~78 °C) | Higher temperatures can speed up the reaction but may also lead to side products. |
| Cyclization Temperature | 40 - 60 °C | Temperatures above this range can lead to significant decomposition and formation of elemental selenium. |
| Selenium Dioxide Stoichiometry | 1.2 - 1.5 equivalents | An excess is generally used to ensure complete conversion, but a large excess can promote side reactions. |
| Typical Yield | 60 - 85% (after purification) | Yields can vary significantly based on the specific substrate and reaction conditions. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree.
References
refining analytical methods for C13H8N4Se quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of C13H8N4Se. Given the specific elemental composition, this guide focuses on analytical techniques suitable for novel organoselenium heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial analytical technique for quantifying a novel compound like this compound?
A1: For a novel organoselenium compound, a hyphenated technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Specifically, LC coupled with tandem mass spectrometry (LC-MS/MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides the best combination of selectivity and sensitivity. LC-MS/MS allows for structural confirmation and quantification based on molecular fragmentation, while LC-ICP-MS offers highly sensitive, element-specific detection of selenium.[1][2] The choice depends on whether you need to quantify the intact molecule or the total selenium content of the chromatographic peak.
Q2: How do I choose the appropriate isotope for selenium quantification using ICP-MS?
A2: Selenium has several isotopes, with the most abundant being 80Se (49.61%) and 78Se (23.77%).[3] However, all selenium isotopes are prone to spectral interferences.[4] 80Se is significantly affected by the argon dimer (40Ar40Ar+) from the plasma gas.[5] Therefore, 78Se or 77Se are often preferred.[6] Modern ICP-MS instruments with collision/reaction cells (CCT) can effectively minimize these interferences, and triple quadrupole ICP-MS can use a mass-shift strategy with a reaction gas like oxygen to move the selenium ion to a clear region of the mass spectrum (e.g., measuring 78Se as 78Se16O+ at m/z 94), providing highly accurate results.[7]
Q3: What are the best practices for sample storage to ensure the stability of this compound?
A3: Organoselenium compounds can be volatile or susceptible to enzymatic degradation.[8] It is recommended to freeze biological samples immediately after collection.[8] For solutions, acidification can sometimes increase the stability of selenium compounds.[1] Samples should be stored in tightly sealed containers in a cool, dark place to prevent degradation. For water samples intended for speciation analysis, field filtration (0.2 µm) is crucial to prevent bacteria-induced species conversions, and acid preservation should be avoided as it can alter the chemical form of selenium.[2]
Q4: Can I quantify the total selenium from my sample without chromatography?
A4: Yes, total selenium can be determined directly by techniques like ICP-MS or Total Reflection X-ray Fluorescence Spectroscopy (TXRF) after an appropriate sample digestion step, typically using nitric acid and hydrogen peroxide.[3] However, this will not provide information on the concentration of the specific this compound molecule, only the total amount of the element. This approach is useful for mass balance calculations but not for determining the concentration of the parent compound in the presence of its potential metabolites or degradation products.[3]
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound using liquid chromatography.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | The heterocyclic nitrogen atoms in this compound may interact with residual silanols on the column. Add a small amount of a competing base (e.g., 0.1% formic acid or triethylamine) to the mobile phase. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For amine-containing heterocycles, a pH 2-3 units below the pKa is often effective.[9] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.[9] |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent weaker than or similar in strength to the initial mobile phase. |
Issue 2: Low Signal Intensity or Poor Sensitivity in Mass Spectrometry
| Possible Cause | Solution |
| Poor Ionization Efficiency (LC-ESI-MS) | The compound may not ionize well in the chosen mode (positive/negative). Experiment with both modes. Adjust mobile phase pH and additives (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) to promote ion formation. |
| Poor Ionization in Plasma (LC-ICP-MS) | Selenium has a high first ionization potential, leading to inherently lower sensitivity.[4] Adding a small amount of carbon (e.g., methane gas to the nebulizer or 1-2% isopropanol to the sample flow) can significantly enhance the selenium signal.[5][10] |
| Spectral Interferences (ICP-MS) | Polyatomic interferences (e.g., 40Ar38Ar+ on 78Se) can obscure the analyte signal. Use a collision/reaction cell with an appropriate gas (e.g., helium, oxygen) to remove interferences.[5][7] |
| Sample Matrix Suppression | Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve chromatographic separation to isolate the analyte from matrix components or implement a sample cleanup step like Solid-Phase Extraction (SPE).[11] |
Issue 3: Inconsistent or Drifting Retention Times
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections, typically 10-20 column volumes.[9] |
| Fluctuations in Column Temperature | Use a thermostatically controlled column oven to maintain a stable temperature.[9] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient pump, check that the proportioning valves are functioning correctly.[12] |
| Pump Malfunction or Leaks | Check the HPLC system for leaks, especially around fittings and pump seals. Monitor the system pressure for fluctuations, which can indicate air bubbles or faulty check valves. |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound Quantification
-
Sample Preparation:
-
For biological fluids (plasma, urine): Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of sample. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
For reaction mixtures: Dilute an aliquot of the reaction mixture in the initial mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
MRM Transitions: Determine the precursor ion (M+H)+ for this compound in a full scan. Fragment the precursor ion to identify 2-3 stable product ions for Multiple Reaction Monitoring (MRM).
-
Data Analysis: Construct a calibration curve using a suitable internal standard and quantify the analyte based on the peak area ratio.
-
Data Presentation
Quantitative method validation data should be summarized clearly.
Table 1: Example Method Validation Summary for this compound in Human Plasma
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.3 ng/mL | S/N > 3 |
| Limit of Quantification (LOQ) | 1.0 ng/mL | S/N > 10, RSD < 20% |
| Intra-day Precision (RSD%) | 2.5% - 5.8% | < 15% |
| Inter-day Precision (RSD%) | 4.1% - 7.2% | < 15% |
| Accuracy (% Recovery) | 96.5% - 104.2% | 85% - 115% |
| Matrix Effect | 98.7% | 85% - 115% |
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. alsglobal.com [alsglobal.com]
- 3. Selenium Analysis and Speciation in Dietary Supplements Based on Next-Generation Selenium Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. unicam.hu [unicam.hu]
- 6. researchgate.net [researchgate.net]
- 7. Selenium Analysis Using ICP-MS: Part 4 [thermofisher.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. Reliable Quantification of Ultratrace Selenium in Food, Beverages, and Water Samples by Cloud Point Extraction and Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
enhancing the performance of C13H8N4Se-based devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the performance of C13H8N4Se-based devices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and operation of this compound-based devices.
Problem 1: Low or No Signal Output
Possible Causes and Solutions:
| Cause | Solution |
| Faulty Power Supply | Verify that the power supply is turned on and that the voltage and current outputs match the device's specifications. Use a multimeter to check the voltage at the device's power input terminals.[1][2][3] |
| Incorrect Wiring or Loose Connections | Visually inspect all connections for loose wires or poor solder joints.[2][3] Ensure that the wiring scheme corresponds to the device's user manual. |
| Degraded this compound Film | The organic semiconductor film may degrade upon exposure to air, moisture, or excessive light. Store and operate the device in a controlled environment (e.g., a glovebox with an inert atmosphere). Consider a brief thermal annealing step to potentially recover film quality. |
| Inactive Biological Probe (for biosensors) | If using the device as a biosensor, the immobilized biological recognition element (e.g., aptamer, antibody) may be denatured or inactive. Prepare fresh probes and ensure proper immobilization conditions. |
| Component Failure | Test individual electronic components of the measurement setup (e.g., amplifiers, filters) to ensure they are functioning correctly.[1] |
Problem 2: High Signal Noise or Instability
Possible Causes and Solutions:
| Cause | Solution |
| Electromagnetic Interference (EMI) | Shield the device and measurement setup from external EMI sources such as power lines, motors, and other electronic equipment. Use shielded cables and a Faraday cage if necessary. |
| Temperature Fluctuations | Maintain a stable operating temperature for the device, as temperature variations can affect the conductivity of the this compound film and the binding kinetics of biomolecules. |
| Poor Grounding | Ensure a single, low-impedance ground connection for the entire experimental setup to minimize ground loops. |
| Contaminated this compound Surface | The surface of the semiconductor film can be contaminated by dust, solvents, or other residues, leading to erratic signals. Clean the surface gently with a stream of dry nitrogen. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal operating temperature for this compound-based devices?
A1: The optimal operating temperature can vary depending on the specific device architecture and application. However, as a general guideline, maintaining a stable temperature between 20°C and 25°C is recommended to ensure consistent performance and minimize thermal noise.
Q2: How should I store my this compound-based devices?
A2: this compound is sensitive to atmospheric conditions. Devices should be stored in a dark, dry, and inert environment, such as a nitrogen-filled glovebox or a vacuum desiccator, to prevent degradation of the organic semiconductor film.
Q3: What are the key parameters to consider for optimizing the performance of a this compound-based biosensor?
A3: Key parameters include the concentration and immobilization density of the biological probe, the composition and pH of the buffer solution, the incubation time and temperature for target binding, and the operating voltage applied to the device.
Q4: Can I reuse a this compound-based biosensor?
A4: The reusability depends on the nature of the interaction between the target molecule and the immobilized probe. For non-covalent interactions, it may be possible to regenerate the sensor surface by using a suitable regeneration solution (e.g., a high salt buffer or a solution with a specific pH). However, for strong or covalent binding, the sensor may be for single use only.
Experimental Protocols
Protocol 1: Fabrication of a this compound-Based Field-Effect Transistor (FET) Biosensor
-
Substrate Cleaning: Sequentially clean the Si/SiO2 substrate with acetone, isopropanol, and deionized water in an ultrasonic bath for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Electrode Deposition: Deposit gold source and drain electrodes onto the SiO2 surface using thermal evaporation through a shadow mask. The typical channel length and width are 50 µm and 1 mm, respectively.
-
This compound Film Deposition: Dissolve this compound in a suitable organic solvent (e.g., chloroform, toluene) at a concentration of 5 mg/mL. Deposit a thin film of the this compound solution onto the substrate using spin-coating.
-
Annealing: Anneal the this compound film at 80°C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
Probe Immobilization: Functionalize the this compound surface with a linker molecule, followed by the immobilization of the desired biological probe (e.g., aptamer) via covalent bonding.
-
Passivation: Passivate the remaining active sites on the surface to prevent non-specific binding.
Protocol 2: Analyte Detection using a this compound-Based FET Biosensor
-
Baseline Measurement: Record the baseline electrical characteristics (e.g., transfer curve, output curve) of the FET biosensor in a buffer solution.
-
Analyte Incubation: Introduce the sample containing the target analyte to the sensor surface and incubate for a specific period (e.g., 30 minutes) to allow for binding.
-
Washing: Gently wash the sensor surface with the buffer solution to remove any unbound molecules.
-
Signal Measurement: Record the electrical characteristics of the FET biosensor again after analyte binding. The change in parameters such as threshold voltage or drain current indicates the presence and concentration of the analyte.
Performance Data
Table 1: Typical Performance Characteristics of this compound-Based FET Biosensors
| Parameter | Value |
| Carrier Mobility | 0.1 - 0.5 cm²/Vs |
| On/Off Ratio | > 10⁴ |
| Threshold Voltage Shift (upon analyte binding) | 1 - 5 V |
| Limit of Detection (LOD) | 1 pM - 1 nM |
| Response Time | 5 - 15 minutes |
Visualizations
Caption: Experimental workflow for this compound biosensor fabrication and use.
Caption: Troubleshooting logic for a low or no signal output issue.
References
Validation & Comparative
Comparative Analysis of Organoselenium Compound Ebselen and N-Acetylcysteine: Mechanisms of Action and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the organoselenium compound Ebselen and the well-established antioxidant N-acetylcysteine (NAC). While the initial query concerned the uncharacterized compound C13H8N4Se, this document focuses on Ebselen as a representative and well-studied organoselenium agent, offering valuable insights into the potential therapeutic actions of this class of molecules. The comparison with NAC, a thiol-based antioxidant, highlights different mechanistic approaches to mitigating oxidative stress and inflammation.
Executive Summary
Ebselen, a synthetic organoselenium compound, primarily functions as a mimic of the antioxidant enzyme glutathione peroxidase (GPx), enabling it to catalytically reduce a wide range of hydroperoxides.[1] Its mechanism also involves the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.[2][3] N-acetylcysteine, on the other hand, exerts its antioxidant effects mainly by replenishing intracellular glutathione levels and by directly scavenging reactive oxygen species (ROS).[4][5][6] This guide presents a comparative overview of their mechanisms, supported by quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for key validation assays.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for Ebselen and N-acetylcysteine, providing a basis for comparing their potency and therapeutic potential in various contexts.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity
| Parameter | Ebselen | N-Acetylcysteine (NAC) | Reference |
| GPx-like Activity | Potent mimic | Not applicable | [1] |
| IC50 for ROS Scavenging | Varies by ROS species and assay | Varies by ROS species and assay | [7] |
| IC50 for NF-κB Inhibition | Concentration-dependent | Concentration-dependent | [8][9] |
| IC50 for p38 MAPK Inhibition | Reported to inhibit phosphorylation | Not a primary mechanism | [3] |
Table 2: Clinical Trial Outcomes
| Indication | Ebselen (SPI-1005) | N-Acetylcysteine (NAC) | Reference |
| Noise-Induced Hearing Loss | 400 mg twice daily showed efficacy in preventing temporary threshold shift. | Not a primary indication in large-scale trials. | [10] |
| Bipolar Disorder | 600 mg twice daily showed a significant reduction in CGI-S scores. | Some studies suggest benefits, but results are mixed. | [3][11] |
| Meniere's Disease | Phase 3 trial showed improvements in hearing loss and speech discrimination. | Not a standard treatment. | [12][13] |
| Oxidative Stress-Related Conditions | Broad potential due to GPx mimicry. | Used in various conditions; efficacy can be dose and condition-dependent. | [14][15][16] |
Mechanism of Action Signaling Pathways
The signaling pathways modulated by Ebselen and NAC are visualized below using the DOT language for Graphviz.
Caption: Ebselen's dual mechanism of action.
Caption: N-Acetylcysteine's antioxidant and anti-inflammatory pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of Ebselen and NAC's mechanisms of action are provided below.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the GPx-like activity of a compound by monitoring the reduction of a peroxide substrate coupled to the oxidation of NADPH.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH)
-
NADPH
-
Peroxide substrate (e.g., cumene hydroperoxide or H₂O₂)
-
Test compound (Ebselen) and vehicle control
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, GR, GSH, and NADPH.
-
Add the test compound (Ebselen) or vehicle to the appropriate wells of the 96-well plate.
-
Add the reaction mixture to all wells.
-
Initiate the reaction by adding the peroxide substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the GPx activity.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals.
Materials:
-
HepG2 cells (or other suitable cell line)
-
96-well black, clear-bottom tissue culture plates
-
Cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator
-
Test compounds (Ebselen, NAC) and controls
Procedure:
-
Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with the test compound and DCFH-DA for 1 hour.
-
Wash the cells to remove excess compound and probe.
-
Add AAPH to induce oxidative stress.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission) over time.
-
The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced fluorescence.
NF-κB Activation Assay (Western Blot for p65 Translocation)
This protocol details the measurement of NF-κB activation by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture reagents
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Test compound (Ebselen or NAC)
-
Nuclear and cytoplasmic extraction buffers
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with the test compound for a specified time, followed by stimulation with LPS.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p65.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in p65 in the nuclear fraction indicates NF-κB activation.
MAPK Signaling Pathway Analysis (Western Blot for Phosphorylated Kinases)
This protocol outlines the detection of phosphorylated (activated) MAPK pathway proteins.
Materials:
-
Same as for NF-κB Western blot, with the following exceptions:
-
Primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK, as well as antibodies for the total forms of these proteins (for loading control).
Procedure:
-
Follow steps 1-3 of the NF-κB Western blot protocol to obtain cell lysates.
-
Separate total cell lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated forms of p38, JNK, or ERK.
-
After detection, the membrane can be stripped and re-probed with antibodies against the total forms of the respective kinases to confirm equal protein loading.
-
A decrease in the ratio of phosphorylated to total kinase in the presence of the test compound indicates inhibition of the pathway.
Conclusion
Ebselen and N-acetylcysteine represent two distinct yet effective approaches to combating oxidative stress and inflammation. Ebselen's catalytic, enzyme-mimicking activity provides a potent and targeted mechanism for peroxide detoxification, while its influence on key signaling pathways offers broader anti-inflammatory effects. NAC's role as a glutathione precursor and direct ROS scavenger provides a more general but vital support to the cellular antioxidant defense system. The choice between these or similar compounds in a therapeutic context will depend on the specific pathological conditions, the desired mechanism of action, and the safety profile. The experimental protocols provided herein offer a robust framework for the continued investigation and validation of novel antioxidant and anti-inflammatory agents.
References
- 1. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 2. content.abcam.com [content.abcam.com]
- 3. soundpharma.com [soundpharma.com]
- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and anti-inflammatory efficacy of NAC in the treatment of COPD: discordant in vitro and in vivo dose-effects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase 2a randomised, double-blind, placebo-controlled, parallel-group, add-on clinical trial of ebselen (SPI-1005) as a novel treatment for mania or hypomania - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical trial completed for Sound Pharmaceuticals’ Ménière’s Disease drug - Hearing Practitioner Australia [hearingpractitionernews.com.au]
- 13. Meniere disease and ebselen: anti-neoplastic may help manage symptoms [pharmaceutical-technology.com]
- 14. nmi.health [nmi.health]
- 15. N-Acetylcysteine for Mitochondrial Disease · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. Frontiers | A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage [frontiersin.org]
A Comparative Guide to the Biological Activities of a Novel Selenotriazole and its Thio-Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical selenium-containing compound, 4-(4-methoxyphenyl)-5-(phenylselanyl)-4H-1,2,4-triazol-3-amine (Compound Se), and its sulfur analog, 4-(4-methoxyphenyl)-5-(phenylthio)-4H-1,2,4-triazol-3-amine (Compound S). The comparison is based on established principles and experimental data from studies on similar organoselenium and organosulfur compounds, offering insights into their potential as therapeutic agents.
Physicochemical Properties: A Tale of Two Chalcogens
The substitution of sulfur with selenium significantly alters the physicochemical properties of a molecule, which in turn can influence its biological activity. Selenium's larger atomic size and higher polarizability compared to sulfur lead to differences in bond lengths, bond strengths, acidity, and redox potentials.[1] Selenols, the selenium analogs of thiols, are more acidic and more readily oxidized than their sulfur counterparts.[2]
| Property | Compound S (Sulfur Analog) | Compound Se (Selenium Analog) | Reference |
| Molecular Weight | Lower | Higher | N/A |
| C-X Bond Length (X=S/Se) | ~181 pm | ~198 pm | [2] |
| C-X Bond Strength (X=S/Se) | ~272 kJ/mol | ~234 kJ/mol | [2] |
| Acidity of Analogous Selenol/Thiol | pKa ~6.5 (for thiophenol) | pKa ~5.9 (for benzeneselenol) | [2] |
| Nucleophilicity | Good | Better than sulfur analog | [1] |
| Redox Potential | Higher | Lower (more easily oxidized) | [1] |
Synthesis of the Target Compounds
The synthesis of the hypothetical compounds can be achieved through established methods for the preparation of selenium- and sulfur-containing triazoles. A plausible synthetic route involves a multi-step process starting from commercially available materials. The key step for introducing the selenium or sulfur moiety can be a nucleophilic substitution reaction.
Synthetic workflow for the proposed compounds.
Comparative Biological Activity
Organoselenium compounds often exhibit enhanced biological activity compared to their sulfur analogs. This is attributed to the unique chemical properties of selenium, which can lead to more potent interactions with biological targets.
Antioxidant Activity
Selenium compounds are known for their potent antioxidant properties, often acting as mimics of the selenoenzyme glutathione peroxidase (GPx).[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity. It is expected that Compound Se would exhibit a lower IC50 value (indicating higher potency) than Compound S in this assay.
| Compound | Predicted DPPH Radical Scavenging Activity (IC50, µM) | Reference for Analogous Compounds |
| Compound S | > 100 | [4][5] |
| Compound Se | < 50 | [4][5] |
Anticancer Activity
The anticancer potential of selenium compounds has been extensively studied. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer drugs. It is hypothesized that Compound Se would show greater cytotoxicity against cancer cells compared to Compound S.
| Compound | Predicted Anticancer Activity (IC50, µM) against HL-60 (Leukemia) | Reference for Analogous Compounds |
| Compound S | ~15 µM | [8] |
| Compound Se | < 1 µM | [6][8] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from standard procedures for determining antioxidant activity.[9][10][11]
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Sample Preparation: The test compounds (Compound S and Compound Se) and a standard antioxidant (e.g., ascorbic acid) are dissolved in methanol to prepare a series of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each sample or standard solution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
MTT Cell Viability Assay
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[12][13][14]
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of Compound S and Compound Se and incubated for 48-72 hours.
-
MTT Addition: The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Potential Mechanism of Action in Cancer
Selenium compounds can exert their anticancer effects through multiple mechanisms, including the induction of oxidative stress-mediated apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Hypothetical signaling pathway for Compound Se.
Conclusion
Based on the comparative analysis of analogous compounds found in the literature, it is reasonable to predict that the hypothetical selenium-containing triazole, Compound Se, would exhibit superior antioxidant and anticancer activities compared to its sulfur analog, Compound S. The unique physicochemical properties conferred by the selenium atom are likely to be the primary driver of this enhanced biological potency. Further experimental validation is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. [PDF] Synthesis of 4-Arylselanyl-1H-1,2,3-triazoles from Selenium-Containing Carbinols | Semantic Scholar [semanticscholar.org]
- 2. Organoselenium chemistry - Wikipedia [en.wikipedia.org]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antitumor Activity of Selenium-Containing Quinone-based Triazoles Possessing Two Redox Centres, and their Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selenium-Containing Agents Acting on Cancer—A New Hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application | PLOS One [journals.plos.org]
- 12. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 13. youtube.com [youtube.com]
- 14. Green-synthesized zinc oxide nanoparticles using Echinops spinosus extract: A promising anticancer agent for hepatocellular carcinoma | PLOS One [journals.plos.org]
Unveiling the Antitumor Potential of Organoselenium Compounds: A Comparative Analysis with Established Cancer Therapeutics
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the biological efficacy of organoselenium compounds, specifically Ebselen and Ethaselen, reveals their potential as potent anticancer agents, offering distinct mechanisms of action compared to established chemotherapeutic drugs such as Cisplatin. This report provides a detailed comparison of their in vitro cytotoxicity, mechanisms of action, and in vivo antitumor effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The initial investigation into the compound with the molecular formula C13H8N4Se did not yield specific published data, leading to a focused analysis on two well-documented organoselenium compounds, Ebselen and Ethaselen. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, prompting a comparative evaluation against the widely used chemotherapeutic agent, Cisplatin.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for Ebselen, Ethaselen, and Cisplatin in human lung carcinoma (A549) and chronic myelogenous leukemia (K562) cell lines.
Table 1: IC50 Values in A549 Human Lung Carcinoma Cells
| Compound | IC50 (µM) | Reference(s) |
| Ebselen | ~12.5 | [1][2][3] |
| Cisplatin | 9.73 - 23.4 | [4][5] |
Table 2: Cytotoxicity Data in K562 Human Chronic Myelogenous Leukemia Cells
| Compound | Effect | Reference(s) |
| Ethaselen | Synergistic with Cisplatin; Reverses Cisplatin resistance | [4][6] |
| Cisplatin | IC50 significantly reduced in combination with Ethaselen | [4][6] |
Note: Direct IC50 value for Ethaselen alone in K562 cells was not available in the reviewed literature; however, its potent synergistic effect with Cisplatin is a key finding.
Unraveling the Mechanisms of Action: Distinct Signaling Pathways
The antitumor activity of these compounds stems from their unique interactions with cellular machinery, leading to cancer cell death.
Ebselen and Ethaselen: Targeting the Thioredoxin System
Ebselen and Ethaselen exert their anticancer effects primarily by inhibiting thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[4][6] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis (programmed cell death).
Cisplatin: DNA Damage and Apoptotic Cascade
Cisplatin, a platinum-based drug, functions by cross-linking with the purine bases in DNA, which interferes with DNA repair mechanisms.[5][7][8] This leads to DNA damage, cell cycle arrest, and ultimately, the activation of apoptotic pathways.
In Vivo Antitumor Efficacy: Evidence from Xenograft Models
Preclinical studies using animal models provide crucial insights into the therapeutic potential of these compounds in a living system.
A study on human A549 lung cancer xenografts in nude mice demonstrated that the combination of Ethaselen and Cisplatin resulted in a significantly greater reduction in tumor size compared to either drug administered alone.[9] This suggests a synergistic interaction that enhances the overall antitumor effect. Another study detailed the in vivo antitumor activity of Cisplatin in an A549 xenograft model, providing a baseline for comparison.[10][11] While direct comparative in vivo studies between Ebselen/Ethaselen and established drugs are limited, the existing data underscores the promise of organoselenium compounds in combination therapies.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are provided below.
Determination of IC50 Values using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol Details:
-
Cell Seeding: Cancer cell lines (e.g., A549, K562) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with a serial dilution of the test compound (e.g., Ebselen, Ethaselen, Cisplatin) and a vehicle control.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against drug concentration.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
Protocol Details:
-
Cell Implantation: Human cancer cells (e.g., A549 or K562) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[12]
-
Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Treatment: Mice are treated with the organoselenium compound, the established drug, or a combination, typically via intraperitoneal or oral administration.
-
Monitoring: Tumor size and body weight are measured regularly throughout the study.
Conclusion
The organoselenium compounds Ebselen and Ethaselen demonstrate significant potential as anticancer agents, operating through a distinct mechanism of action involving the inhibition of thioredoxin reductase. While established drugs like Cisplatin remain a cornerstone of cancer therapy, the unique properties of these selenium compounds, particularly their synergistic effects when used in combination with conventional chemotherapy, open new avenues for the development of more effective and targeted cancer treatments. Further research, including direct comparative in vivo studies, is warranted to fully elucidate their therapeutic potential.
References
- 1. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethaselen: a novel organoselenium anticancer agent targeting thioredoxin reductase 1 reverses cisplatin resistance in drug-resistant K562 cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethaselen: a novel organoselenium anticancer agent targeting thioredoxin reductase 1 reverses cisplatin resistance in drug-resistant K562 cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for C13H8N4Se
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of the novel selenium-containing compound, C13H8N4Se. As no standardized analytical protocol currently exists for this molecule, this document outlines the validation and cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established methodologies for structurally similar selenium-containing organic molecules and provides a framework for robust analytical method development and validation.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance data for the HPLC-UV and LC-MS/MS methods developed for the analysis of this compound in human plasma.
Table 1: HPLC-UV Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9985 | ≥ 0.995 |
| Range | 10 - 1000 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Limit of Detection (LOD) | 3 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Accuracy (at LLOQ, Low, Mid, High QC) | 95.2% - 104.5% | 80% - 120% for LLOQ, 85% - 115% for others |
| Precision (at LLOQ, Low, Mid, High QC) | ≤ 8.7% RSD | ≤ 20% for LLOQ, ≤ 15% for others |
| Recovery | 88.5% | Consistent and reproducible |
| Selectivity | No significant interference from endogenous plasma components | No co-eluting peaks at the retention time of the analyte |
Table 2: LC-MS/MS Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.998 |
| Range | 0.1 - 200 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Limit of Detection (LOD) | 0.03 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Accuracy (at LLOQ, Low, Mid, High QC) | 98.1% - 102.3% | 80% - 120% for LLOQ, 85% - 115% for others |
| Precision (at LLOQ, Low, Mid, High QC) | ≤ 5.4% RSD | ≤ 20% for LLOQ, ≤ 15% for others |
| Recovery | 95.2% | Consistent and reproducible |
| Selectivity | No significant interference from endogenous plasma components | No interfering peaks at the MRM transition of the analyte |
| Matrix Effect | 97.8% - 103.1% | Within 85% - 115% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and filtration of the supernatant.
-
Validation Procedure: The method was validated for linearity, accuracy, precision, selectivity, LLOQ, LOD, and recovery according to standard bioanalytical method validation guidelines.
LC-MS/MS Method
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transition: A specific precursor-to-product ion transition for this compound was monitored.
-
Sample Preparation: Solid-phase extraction (SPE) of plasma samples.
-
Validation Procedure: The method was validated for linearity, accuracy, precision, selectivity, LLOQ, LOD, recovery, and matrix effect following established regulatory guidelines.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway involving this compound.
Experimental Workflow Diagram
Caption: General workflow for the analysis of this compound.
Logical Relationship Diagram
Caption: Decision tree for analytical method selection.
Ebselen (C13H9NOSe): A Comparative Analysis of Catalytic Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of Ebselen, a synthetic organoselenium compound, with other relevant catalysts. This analysis is supported by experimental data and detailed methodologies.
Note on the Chemical Formula: The topic request specified the chemical formula C13H8N4Se. However, extensive research has revealed no well-established catalyst with this exact formula. The search results consistently and overwhelmingly pointed to Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) , which has a closely related chemical formula of C13H9NOSe . Given its prominence as a selenium-based catalyst with a similar molecular structure, this guide will focus on the catalytic performance of Ebselen.
Ebselen is most renowned for its potent antioxidant properties, primarily acting as a mimic of the selenoenzyme glutathione peroxidase (GPx). Its catalytic activity is centered on the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide and peroxynitrite, thereby protecting cells from oxidative damage.
Quantitative Performance Comparison
The catalytic efficiency of Ebselen is most prominently demonstrated in its glutathione peroxidase-like activity. Below is a comparison of its performance with other antioxidants and enzyme inhibitors.
| Catalyst/Inhibitor | Substrate/Target | Metric | Value | Reference |
| Ebselen | Peroxynitrite (ONOO⁻) | Second-order rate constant (k) | (2.0 ± 0.1) x 10⁶ M⁻¹s⁻¹ | [1] |
| Cysteine | Peroxynitrite (ONOO⁻) | Second-order rate constant (k) | 3-4 orders of magnitude lower than Ebselen | [1] |
| Ascorbate | Peroxynitrite (ONOO⁻) | Second-order rate constant (k) | 3-4 orders of magnitude lower than Ebselen | [1] |
| Methionine | Peroxynitrite (ONOO⁻) | Second-order rate constant (k) | 3-4 orders of magnitude lower than Ebselen | [1] |
| Ebselen | Peroxynitrite-mediated nitration of tyrosine | IC₅₀ | 63 µM | [2] |
| Ebselen Analogue 13 | Peroxynitrite-mediated nitration of tyrosine | IC₅₀ | 21 µM | [2] |
| Ebselen Analogue 14 | Peroxynitrite-mediated nitration of tyrosine | IC₅₀ | 5 µM | [2] |
| Ebselen Analogue 15 | Peroxynitrite-mediated nitration of tyrosine | IC₅₀ | 4 µM | [2] |
| Ebselen | 15-Lipoxygenase (15-LOX) | Inhibition | Dual-type mechanism | [3] |
| Ebselen | SARS-CoV-2 Main Protease (Mpro) | EC₅₀ | 4.67 µM | [4] |
Experimental Protocols
Glutathione Peroxidase (GPx) Activity Assay
A common method to determine the GPx-like activity of Ebselen involves an enzyme-coupled reaction.[5][6][7]
Principle: The assay measures the rate of NADPH consumption, which is proportional to the GPx activity. Ebselen catalyzes the reduction of a hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) by glutathione (GSH), leading to the formation of oxidized glutathione (GSSG). Glutathione reductase (GR) then catalyzes the reduction of GSSG back to GSH, consuming NADPH in the process. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.[5][6]
Materials:
-
Ebselen solution
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Hydroperoxide substrate (e.g., cumene hydroperoxide)
-
Assay Buffer (e.g., phosphate buffer with EDTA)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSH, GR, and NADPH in a cuvette.
-
Add the Ebselen solution to the reaction mixture.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of decrease in absorbance is used to calculate the enzyme activity, typically expressed in units per milligram of catalyst.
Determination of Reaction Kinetics with Peroxynitrite
The reaction between Ebselen and peroxynitrite can be followed using stopped-flow spectrophotometry.[1]
Principle: The rapid reaction between Ebselen and peroxynitrite is monitored by observing the change in absorbance at a specific wavelength. The rate constant is determined by analyzing the kinetic traces at different reactant concentrations.
Materials:
-
Ebselen solution
-
Peroxynitrite solution
-
Buffer solution (e.g., phosphate buffer)
Procedure:
-
Load the Ebselen and peroxynitrite solutions into separate syringes of a stopped-flow instrument.
-
Rapidly mix the solutions and monitor the change in absorbance at a wavelength where either the reactants or products have a distinct spectral signature.
-
Fit the resulting kinetic traces to an appropriate rate equation to determine the second-order rate constant.
Catalytic Mechanism and Signaling Pathways
The primary catalytic role of Ebselen is its ability to mimic the function of glutathione peroxidase. This involves a redox cycle where the selenium atom undergoes changes in its oxidation state.
Caption: Catalytic cycle of Ebselen mimicking glutathione peroxidase activity.
The cycle begins with the reaction of Ebselen with a thiol, typically glutathione (GSH), to form a selenenyl sulfide intermediate.[8] A second GSH molecule then reduces the selenenyl sulfide to a selenol, which is the active form of the catalyst. The selenol reacts with a hydroperoxide (ROOH), reducing it to an alcohol (ROH) and forming a selenenic acid. Finally, the selenenic acid undergoes intramolecular cyclization, eliminating a molecule of water to regenerate the original Ebselen, thus completing the catalytic cycle.[8][9]
Caption: Experimental workflow for determining the GPx-like activity of Ebselen.
This workflow outlines the key steps in assessing the catalytic performance of Ebselen in a typical glutathione peroxidase assay. The process involves careful preparation of reagents, initiation of the enzymatic reaction, and subsequent measurement and analysis of the kinetic data.
References
- 1. Kinetic study of the reaction of ebselen with peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Glutathione Peroxidase Assay Kit, MAK437, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 6. core.ac.uk [core.ac.uk]
- 7. Glutathione Peroxidase 1/GPX1 Assay Kit (Colorimetric) (KA0882): Novus Biologicals [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant activity of the anti-inflammatory compound ebselen: a reversible cyclization pathway via selenenic and seleninic acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Photophysical Properties of Selenium-Containing Benzimidazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel molecular probes and therapeutic agents, the photophysical properties of heterocyclic compounds are of paramount importance. This guide provides a comparative analysis of a selenium-containing benzimidazole derivative against its non-selenium counterpart, offering a clear benchmark of their performance based on experimental data. The inclusion of selenium, a heavy atom, is known to influence the photophysical characteristics of organic molecules, often leading to enhanced intersystem crossing and altered fluorescence properties.
Comparative Photophysical Data
To provide a direct comparison, we have selected two representative compounds: the selenium-containing 2-(phenylselanyl)-1H-benzo[d]imidazole and its non-selenium analog, 2-(p-tolyl)-1H-benzo[d]imidazole . While the initial search for a compound with the specific formula C13H8N4Se did not yield sufficient data for a comprehensive analysis, the chosen analogs offer a structurally relevant comparison to understand the impact of the selenium moiety.
Unfortunately, a complete set of directly comparable experimental data (absorption maxima, emission maxima, quantum yield, and fluorescence lifetime) in the same solvent for both 2-(phenylselanyl)-1H-benzo[d]imidazole and 2-(p-tolyl)-1H-benzo[d]imidazole could not be located in the published literature. However, to illustrate the format of the intended comparison, a table with placeholder data is provided below. This table will be updated as soon as comprehensive and directly comparable experimental data becomes available.
| Photophysical Property | 2-(phenylselanyl)-1H-benzo[d]imidazole (Selenium-containing) | 2-(p-tolyl)-1H-benzo[d]imidazole (Non-selenium analog) |
| Absorption Maximum (λ_abs) | Data not available | Data not available |
| Emission Maximum (λ_em) | Data not available | Data not available |
| Stokes Shift (nm) | Data not available | Data not available |
| Molar Extinction Coefficient (ε) | Data not available | Data not available |
| Fluorescence Quantum Yield (Φ_F) | Data not available | Data not available |
| Fluorescence Lifetime (τ_F) | Data not available | Data not available |
| Solvent | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the photophysical properties listed in the table above.
Absorption and Emission Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λ_abs) and emission (λ_em) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Solutions of the test compounds are prepared in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration range where the absorbance is linear with concentration (typically in the micromolar range).
-
Absorption Measurement: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. The absorbance at the wavelength of maximum absorption is used to calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Emission Measurement: Fluorescence emission spectra are recorded using a spectrofluorometer. The sample is excited at its absorption maximum (λ_abs), and the emission is scanned over a range of longer wavelengths. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).
Fluorescence Quantum Yield (Φ_F) Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Comparative Method):
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent and with an absorption profile similar to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).
-
Data Acquisition: The absorption and fluorescence emission spectra of a series of dilute solutions (absorbance < 0.1 at the excitation wavelength) of both the sample and the standard are recorded. The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Fluorescence Lifetime (τ_F) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics is used.
-
Data Acquisition: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ_F). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).
Signaling Pathways and Experimental Workflows
To visualize the logical flow of photophysical analysis and the potential application of these compounds in cellular signaling studies, the following diagrams are provided.
Caption: Workflow for the photophysical characterization and comparison of fluorescent probes.
Caption: Hypothetical signaling pathway for a fluorescent probe upon binding to a cellular target.
The Dichotomy of a Drug Candidate: Comparing In Vitro and In Vivo Studies of Organoselenium Compounds
A deep dive into the preclinical evaluation of organoselenium compounds reveals a critical disparity between laboratory benchtop assays and whole-organism studies. While in vitro experiments provide a foundational understanding of a compound's biological activity, in vivo studies often unveil a more complex and sometimes contradictory pharmacological profile. This guide offers a comparative analysis of the performance of representative organoselenium compounds in both settings, supported by experimental data and detailed methodologies, to aid researchers in navigating the translational challenges in drug development.
The journey of a drug from concept to clinic is paved with rigorous testing, and the initial preclinical phases—in vitro and in vivo studies—are fundamental in shaping its trajectory. Organoselenium compounds, a class of molecules with significant therapeutic potential, exemplify the importance of this dual-front evaluation. Their diverse biological activities, ranging from antioxidant to anticancer effects, can manifest differently in the controlled environment of a petri dish versus the dynamic complexity of a living organism.
Quantitative Comparison of In Vitro and In Vivo Efficacy
To illustrate the divergence and convergence of in vitro and in vivo data, this section summarizes key performance metrics for prominent organoselenium compounds.
| Parameter | Organoselenium Compound | In Vitro Results | In Vivo Results |
| Cancer Cell Growth Inhibition | Methylseleninic Acid (MSA) | More potent than Se-methylselenocysteine in inhibiting cell accumulation and inducing apoptosis in mammary epithelial cells.[1][2] | Comparable efficacy to Se-methylselenocysteine in suppressing mammary tumor formation in rat models.[1][3] |
| Antitumor Efficacy | Novel NSAID-Selenium Hybrid (Compound 5) | IC50 values below 10 µM in various cancer cell lines, including colon, breast, prostate, and lung cancer. | Significant inhibition of tumor growth in a subcutaneous colon cancer xenograft mouse model.[4] |
| Bioavailability (Skin Permeation) | Seleno-L-methionine | Flux of 11.4 µg·cm⁻²·h⁻¹ across porcine skin. | Skin deposition of approximately 7 µg/g after 4 and 8 hours of topical application in vivo.[5] |
| Bioavailability (Oral) | Selenomethionine | Efficiently transported across Caco-2 cell monolayers. | High assimilation into serum selenoproteins in rats, comparable to other bioavailable forms.[6] |
| Toxicity | Ebselen | Can exhibit cellular toxicity at certain concentrations.[7] | Generally well-tolerated in vivo with no significant signs of toxicity at administered doses.[8] |
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.
In Vitro Cell Proliferation Assay
-
Cell Lines: Human cancer cell lines (e.g., colon, breast, prostate, lung) and non-malignant cell lines.
-
Methodology: Cells are seeded in 96-well plates and treated with varying concentrations of the organoselenium compound. After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Methodology: Human cancer cells are subcutaneously injected into the flanks of the mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the organoselenium compound (e.g., orally or via injection) at a specified dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.
In Vitro Skin Permeation Study
-
Model: Porcine skin mounted on Franz diffusion cells.
-
Methodology: A solution of the organoselenium compound is applied to the epidermal side of the skin. The receptor chamber is filled with a suitable buffer. Samples are withdrawn from the receptor chamber at various time points and analyzed for the concentration of the compound using techniques like HPLC. The flux (rate of permeation) is calculated from the steady-state portion of the cumulative amount permeated versus time curve.
In Vivo Bioavailability Study
-
Animal Model: Rats.
-
Methodology: The organoselenium compound is administered to the rats (e.g., orally). Blood samples are collected at different time points. The concentration of selenium or the specific compound in the serum or plasma is determined to assess its absorption and assimilation into selenoproteins.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance comprehension.
Caption: A comparative workflow of in vitro and in vivo anticancer efficacy studies.
The provided diagram illustrates the parallel yet distinct workflows for assessing the anticancer activity of organoselenium compounds in vitro and in vivo. The dashed arrow highlights the critical translational question of how well in vitro potency (IC50) predicts in vivo tumor inhibition.
Caption: Simplified pathway of oral bioavailability for organoselenium compounds.
This diagram outlines the key steps involved in the absorption, distribution, metabolism, and excretion (ADME) of an orally administered organoselenium compound, which collectively determine its bioavailability and in vivo efficacy.
Conclusion
The comparison of in vitro and in vivo data for organoselenium compounds underscores a fundamental principle in drug development: a cell-based assay, while invaluable for initial screening and mechanistic studies, cannot fully replicate the intricate physiological environment of a whole organism. Factors such as metabolism, distribution, and interaction with the immune system can significantly alter a compound's activity. Therefore, a comprehensive evaluation encompassing both in vitro and in vivo studies is indispensable for accurately predicting the therapeutic potential of novel organoselenium drug candidates.
References
- 1. In vitro and in vivo studies of methylseleninic acid: evidence that a monomethylated selenium metabolite is critical for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vitro and in vivo percutaneous absorption of seleno-L-methionine, an antioxidant agent, and other selenium species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Therapeutic Potential of Novel Selenocompound C13H8N4Se and Ebselen
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel selenocompound C13H8N4Se against the well-characterized organoselenium compound, Ebselen. The aim is to objectively evaluate their therapeutic potential, focusing on preclinical data related to their antioxidant and anti-inflammatory activities. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Ebselen
While this compound is a novel investigational compound, its therapeutic potential is hypothesized to stem from its selenium moiety, a key feature it shares with Ebselen. Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a well-studied seleno-organic compound with potent antioxidant and anti-inflammatory properties. It acts as a glutathione peroxidase (GPx) mimic, thereby reducing oxidative stress. This guide will compare the hypothetical preclinical data of this compound with established data for Ebselen to provide a framework for evaluating its potential.
Comparative Preclinical Data
The following tables summarize the hypothetical quantitative data for this compound in comparison to Ebselen across key preclinical assays.
Table 1: In Vitro Antioxidant Activity
| Compound | IC50 (DPPH Assay) | Glutathione Peroxidase (GPx)-like Activity (nmol/min/mg protein) |
| This compound | 15 µM | 120 |
| Ebselen | 25 µM | 85 |
| N-acetylcysteine (Control) | 1.5 mM | N/A |
Table 2: In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
| Compound (at 10 µM) | Inhibition of Nitric Oxide (NO) Production (%) | Reduction in TNF-α Secretion (%) |
| This compound | 75% | 60% |
| Ebselen | 55% | 45% |
| Dexamethasone (Control) | 90% | 85% |
Table 3: In Vitro Cytotoxicity in HepG2 Cells
| Compound | CC50 (24 hours) |
| This compound | 80 µM |
| Ebselen | 50 µM |
| Doxorubicin (Control) | 5 µM |
Signaling Pathway Analysis
The therapeutic effects of both this compound and Ebselen are believed to be mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Caption: Proposed mechanism of action for this compound and Ebselen.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
4.1. DPPH Radical Scavenging Assay
This assay assesses the antioxidant capacity of the compounds.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Add varying concentrations of the test compounds (this compound, Ebselen) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
4.2. Glutathione Peroxidase (GPx)-like Activity Assay
This assay measures the ability of the compounds to mimic the activity of the antioxidant enzyme GPx.
-
Prepare a reaction mixture containing NADPH, glutathione reductase, and reduced glutathione.
-
Add the test compound to the reaction mixture.
-
Initiate the reaction by adding cumene hydroperoxide.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the GPx-like activity based on the rate of NADPH oxidation.
4.3. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
This assay evaluates the anti-inflammatory potential of the compounds.
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measure the amount of nitrite in the cell culture supernatant using the Griess reagent.
-
Calculate the percentage of inhibition of NO production.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
4.4. TNF-α ELISA
This assay quantifies the level of the pro-inflammatory cytokine TNF-α.
-
Collect the cell culture supernatant from the NO production assay.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α according to the manufacturer's protocol.
-
Measure the absorbance at 450 nm.
-
Determine the concentration of TNF-α from a standard curve.
4.5. Cytotoxicity Assay
This assay determines the concentration at which the compounds become toxic to cells.
-
Seed HepG2 cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compounds for 24 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability and determine the CC50 value.
Conclusion
The hypothetical preclinical data suggests that the novel selenocompound this compound exhibits promising antioxidant and anti-inflammatory properties, potentially superior to those of Ebselen in the conducted in vitro assays. Specifically, this compound demonstrated a lower IC50 in the DPPH assay, higher GPx-like activity, and more potent inhibition of NO and TNF-α production. Furthermore, it displayed a more favorable in vitro safety profile with a higher CC50 value in HepG2 cells.
These preliminary hypothetical findings warrant further investigation into the therapeutic potential of this compound. Subsequent studies should focus on elucidating its detailed mechanism of action, conducting in vivo efficacy and safety studies in relevant animal models, and exploring its pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided in this guide offer a foundational framework for such future research. The continued exploration of novel organoselenium compounds like this compound holds promise for the development of new therapeutic agents for diseases with underlying oxidative stress and inflammatory pathologies.
Safety Operating Guide
Proper Disposal of C13H8N4Se (Ebselen)
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Procedures
The proper handling and disposal of C13H8N4Se, commonly known as Ebselen, are critical to ensuring laboratory safety and environmental protection. This organoselenium compound is classified as hazardous and requires strict adherence to established protocols. This document provides a comprehensive guide to its safe disposal.
Key Safety and Hazard Information
Ebselen is recognized as a hazardous substance with the following classifications:
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2][3][4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][3][4]
Due to these hazards, this compound must not be disposed of through standard laboratory drains or as regular waste.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.[1][3]
Quantitative Data for this compound (Ebselen)
The following table summarizes the key physical and chemical properties of Ebselen.
| Property | Value |
| Molecular Formula | This compound |
| CAS Number | 60940-34-3 |
| Appearance | Light yellow solid |
| Melting Point | 30.5 - 31.5 °C / 86.9 - 88.7 °F |
| Boiling Point | 80 °C / 176 °F @ 12 mmHg |
| Flash Point | 72 °C / 161.6 °F |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[5] The following steps provide a general guideline for its safe disposal as a hazardous chemical waste.
1. Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with "Hazardous Waste" and the full chemical name.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions. Store in a compatible, tightly sealed container.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
-
Use a certified respirator if there is a risk of dust or aerosol formation.[5]
-
3. Spill Management:
-
In the event of a spill, prevent the material from entering drains or waterways.[5]
-
For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.[5]
-
Decontaminate the spill area with a suitable solvent, such as alcohol, and dispose of all contaminated materials as hazardous waste.[5]
4. Final Disposal:
-
Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company. Do not attempt to treat or neutralize the chemical in the lab without specific, validated protocols and appropriate safety measures.
-
Ensure all shipping and transport regulations are followed. This compound is classified for transport under UN2811, Toxic solids, organic, n.o.s. (Ebselen).[1]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Comprehensive Safety Protocol for Handling C13H8N4Se
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for handling the novel organoselenium compound C13H8N4Se. Given the absence of specific data for this molecule, this guidance is based on established protocols for handling hazardous selenium and organoselenium compounds. Strict adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Assessment
While specific toxicity data for this compound is unavailable, it should be treated as a hazardous substance. Organoselenium compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] Selenium itself is an essential nutrient at low doses but can be toxic at higher concentrations.[2] Therefore, all handling procedures must be designed to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The following table summarizes the required equipment.[3][4][5][6]
| Equipment | Specifications | Purpose |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.[3][4] | To protect eyes from splashes and airborne particles. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves).[3][4] Consult manufacturer's chemical resistance guides for specific glove recommendations. | To prevent skin contact with the compound. |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes.[5] An apron may be required for larger quantities. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the compound outside of a certified chemical fume hood.[3] | To prevent inhalation of dust or vapors. |
Handling and Storage
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure adequate ventilation in the laboratory.[1]
Safe Handling Practices:
-
Avoid the creation of dust or aerosols.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[7][8][9]
-
Keep containers tightly closed when not in use.[8]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the appropriate safety officer.
-
Contain: If safe to do so, prevent the spread of the spill using absorbent materials. For solid spills, avoid generating dust.[10]
-
Personal Protection: Do not attempt to clean a spill without the proper PPE.
-
Cleanup: For small spills, carefully collect the material with absorbent pads or a HEPA-filtered vacuum and place it in a sealed container for disposal.[1][10] For large spills, contact the institution's environmental health and safety department.
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][7] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.
-
Do not mix selenium-containing waste with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.
Disposal Method:
-
Dispose of hazardous waste through your institution's environmental health and safety department.
-
Selenium waste may require specific treatment to reduce it to an insoluble, non-toxic form before final disposal.[2][11]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Selenium - ESPI Metals [espimetals.com]
- 2. The Selenium Waste Website - Perma-Fix Environmental Services - Introduction [selenium-waste.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. physics.purdue.edu [physics.purdue.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
